2-Bromo-1-(thiazol-2-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFTRDAOYSMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383584 | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3292-77-1 | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-1-(thiazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-1-(thiazol-2-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds.[1] The information is curated for researchers, scientists, and professionals in drug development, offering detailed data and experimental context.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for laboratory and research applications.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNOS | [1][2] |
| Molecular Weight | 206.06 g/mol | [1] |
| CAS Number | 3292-77-1 | [1][2] |
| Melting Point | 54-55 °C | [1][3] |
| Boiling Point | 266.7 °C at 760 mmHg | [1][3] |
| Density | 1.763 g/cm³ | [1] |
| Flash Point | 115.1 °C | [1] |
| Appearance | Solid | [4] |
| Purity | ≥95% | |
| Solubility | Slightly soluble in Acetonitrile, Sparingly soluble in Chloroform. | [1][4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C. | [1][4] |
| Stability | Light Sensitive, Moisture Sensitive. | [1] |
Spectral Data
Preliminary spectral data for this compound has been reported, primarily from proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
¹H-NMR (CDCl₃):
-
δ 8.03 (d, 1H, J = 2.8 Hz, -S-CH=CH-N=)
-
δ 7.75 (d, 1H, J = 2.8 Hz, -S-CH=CH-N=)
-
δ 4.70 (s, 2H, CH₂)[5]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 1-(thiazol-2-yl)ethanone. The following is a representative experimental protocol.
Materials:
-
1-(thiazol-2-yl)ethanone (also known as 2-acetylthiazole)
-
Phenyltrimethylammonium tribromide
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
A solution of 1-(thiazol-2-yl)ethanone (2.00 g, 15.7 mmol) in anhydrous THF (8 mL) is prepared.
-
This solution is added dropwise to a solution of phenyltrimethylammonium tribromide (6.08 g, 15.7 mmol) in anhydrous THF (32 mL).
-
The reaction mixture is heated to 35 °C and stirred for 3 hours, then left to stand overnight.
-
After the reaction is complete, the solid precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is dissolved in dichloromethane.
-
Purification is performed by silica gel column chromatography using a 20:80 mixture of ethyl acetate and petroleum ether as the eluent.
-
The purified product, this compound, is obtained as a solidified oil (2.85 g, 88% yield).[5]
Visualized Experimental Workflow
The synthesis protocol can be visualized as a straightforward workflow, highlighting the key stages from starting materials to the purified product.
References
Spectroscopic Profile of 2-Bromo-1-(thiazol-2-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the key organic intermediate, 2-Bromo-1-(thiazol-2-yl)ethanone. This compound is a valuable building block in the synthesis of various pharmaceutical and biologically active molecules. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: 2-Bromo-1-(1,3-thiazol-2-yl)ethanone
-
CAS Number: 3292-77-1[1]
-
Molecular Weight: 206.06 g/mol [2]
-
Appearance: Solid[3]
-
Melting Point: 54-55 °C[2]
Spectral Data
The following tables summarize the available quantitative spectral data for this compound. It is important to note that while ¹H NMR data is available for the target compound, specific experimental ¹³C NMR, IR, and MS data are not readily found in the searched literature. Therefore, the data for ¹³C NMR and IR are estimations based on closely related analogs and established spectral correlation tables. The mass spectrometry data is predicted based on common fragmentation patterns of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound [4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.03 | d | 2.8 | 1H | Thiazole-H5 |
| 7.75 | d | 2.8 | 1H | Thiazole-H4 |
| 4.70 | s | - | 2H | -CH₂-Br |
Table 2: Estimated ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C=O (ketone) |
| ~168 | Thiazole-C2 |
| ~145 | Thiazole-C4 |
| ~125 | Thiazole-C5 |
| ~35 | -CH₂-Br |
Note: These are estimated values based on typical chemical shifts for similar functional groups and heterocyclic systems.
Infrared (IR) Spectroscopy
Table 3: Estimated IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (thiazole ring) |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1500-1600 | Medium | C=C and C=N stretching (thiazole ring) |
| ~1200-1300 | Medium | C-N stretching |
| ~600-700 | Strong | C-Br stretch |
Note: These are estimated values based on characteristic infrared absorption frequencies for the functional groups present in the molecule.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 205/207 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 126 | [M - Br]⁺ |
| 99 | [Thiazole-C=O]⁺ |
| 83 | [Thiazole]⁺ |
| 57 | [C₂H₃S]⁺ |
Note: This represents a predicted fragmentation pattern. The presence of bromine would result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
-
Temperature: 298 K.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS reference signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known functional group absorptions to confirm the presence of key structural features.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Heat the sample to induce vaporization.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Mass Range: Scan a suitable mass-to-charge (m/z) range, for example, m/z 40-400.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways that are consistent with the observed peaks and the structure of the molecule.
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
This diagram outlines the logical progression from the synthesis and purification of the compound to its analysis by various spectroscopic techniques, culminating in the interpretation of the spectral data to confirm its chemical structure.
Conclusion
The spectral data and protocols provided in this guide serve as a valuable resource for researchers working with this compound. While experimental ¹H NMR data is available, further experimental work is needed to definitively determine the ¹³C NMR, IR, and mass spectra of this compound. The estimated data provided herein, based on sound chemical principles and data from analogous structures, can serve as a useful preliminary guide for spectral interpretation. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectral data for this and similar compounds.
References
Crystal Structure of 2-Bromo-1-(thiazol-2-yl)ethanone: A Search for Definitive Structural Data
Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), a definitive, publicly available crystal structure for 2-Bromo-1-(thiazol-2-yl)ethanone could not be located. This indicates that while the compound is commercially available and its synthesis is documented, its detailed three-dimensional solid-state architecture has not been deposited in the primary scientific literature or structural repositories.
This technical guide will, therefore, outline the available information regarding the synthesis and properties of this compound and present a standardized experimental workflow for determining its crystal structure, which researchers in the field could follow.
Introduction to this compound
This compound, with the molecular formula C₅H₄BrNOS, is a heterocyclic ketone.[1] It serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The presence of a reactive bromoacetyl group attached to a thiazole ring makes it a versatile building block for the construction of more complex molecules with potential biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNOS | [1] |
| Molecular Weight | 206.06 g/mol | [1] |
| CAS Number | 3292-77-1 | [1][2] |
| Melting Point | 54-55 °C | [1] |
| Appearance | Solid | |
| Solubility | Slightly soluble in acetonitrile, sparingly soluble in chloroform. | [1] |
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 1-(thiazol-2-yl)ethanone.
Experimental Protocol:
A detailed experimental protocol for the synthesis has been reported and is summarized below.[2]
Materials:
-
1-(thiazol-2-yl)ethanone
-
Phenyltrimethylammonium tribromide
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel
Procedure:
-
A solution of 1-(thiazol-2-yl)ethanone in anhydrous THF is added dropwise to a solution of phenyltrimethylammonium tribromide in anhydrous THF.
-
The reaction mixture is stirred at a controlled temperature.
-
Upon completion, the reaction mixture is filtered to remove any solid byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound.[2]
Caption: Synthetic workflow for this compound.
Proposed Experimental Protocol for Crystal Structure Determination
For researchers aiming to elucidate the crystal structure of this compound, the following standard methodology for single-crystal X-ray diffraction is recommended.
Crystallization
The initial and often most challenging step is to grow single crystals of sufficient size and quality.
Protocol:
-
Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures with hexane or heptane) at an elevated temperature to achieve saturation.
-
Slow Evaporation: Allow the saturated solutions to evaporate slowly at room temperature in a loosely covered vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution at a higher temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
Caption: General workflow for single crystal growth.
X-ray Diffraction Data Collection
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer uses a specific X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector to collect a series of diffraction images as the crystal is rotated.
Structure Solution and Refinement
Protocol:
-
Unit Cell Determination: The diffraction data is processed to determine the unit cell parameters and the crystal system.
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods.
-
Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.
Expected Structural Features and Significance
Based on the structures of related thiazole derivatives, it is anticipated that the crystal structure of this compound would reveal key information about its molecular conformation, including the planarity of the thiazole ring and the torsion angles between the ring and the bromoacetyl substituent. Intermolecular interactions, such as hydrogen bonds or halogen bonds involving the bromine atom, nitrogen, sulfur, or oxygen atoms, would also be of significant interest as they govern the crystal packing and can influence the compound's physical properties and reactivity. Elucidation of this crystal structure would provide valuable data for computational modeling, drug design, and understanding structure-property relationships in this class of compounds.
References
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1-(thiazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(thiazol-2-yl)ethanone is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds. Its unique bifunctional nature, possessing both a reactive α-bromo ketone and a thiazole moiety, makes it a versatile precursor for the development of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the reactivity, stability, and synthetic applications of this compound. It includes detailed experimental protocols for its key reactions, a summary of its physicochemical properties, and an exploration of the biological activities of its derivatives, supported by diagrams of relevant synthetic and biological pathways.
Physicochemical Properties and Stability
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H4BrNOS | [1] |
| Molecular Weight | 206.06 g/mol | [1] |
| Melting Point | 54-55 °C | [1] |
| Boiling Point | 266.7 °C at 760 mmHg | [1] |
| Density | 1.763 g/cm³ | [1] |
| Appearance | Solid | - |
| Solubility | Acetonitrile (Slightly), Chloroform (Sparingly) | [1] |
| Stability | Light and moisture sensitive | [1] |
| Storage | 2-8°C under inert gas | [1] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom and the carbonyl group. This makes it highly susceptible to nucleophilic attack, forming the basis for its extensive use in organic synthesis.
Hantzsch Thiazole Synthesis
One of the most significant applications of this compound is in the Hantzsch thiazole synthesis, which is a classic method for the preparation of 2-aminothiazole derivatives.[3][4] This reaction involves the condensation of the α-halo ketone with a thiourea or thioamide. The resulting 2-aminothiazole scaffold is a common pharmacophore in many clinically important drugs.
References
Unraveling the Molecular Mechanisms of 2-Bromo-1-(thiazol-2-yl)ethanone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the potential mechanism of action of 2-Bromo-1-(thiazol-2-yl)ethanone, a thiazole derivative with significant implications for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its likely biological interactions, experimental methodologies for its study, and the signaling pathways it may modulate.
Introduction: The Therapeutic Potential of Thiazole Scaffolds
Thiazole-containing compounds are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, is a key synthetic intermediate used in the creation of more complex, biologically active molecules. Its intrinsic reactivity, conferred by the bromoacetyl group, suggests a potential role as a covalent inhibitor of various biological targets, a mechanism of action that has gained significant traction in modern drug design. This guide will delve into the anticipated mechanism of action of this compound as a covalent modifier of proteins and outline the experimental approaches required to validate this hypothesis.
Postulated Mechanism of Action: Covalent Inhibition
The chemical structure of this compound features a highly reactive α-haloketone. This functional group is a well-known electrophile that can readily react with nucleophilic residues on proteins, most notably the thiol group of cysteine residues. This irreversible reaction forms a stable covalent bond, leading to the permanent inactivation of the target protein.
The proposed mechanism involves a two-step process:
-
Initial Non-covalent Binding: The thiazole ring and the ethanone moiety of the molecule may first interact non-covalently with a binding pocket on a target protein. This initial binding event positions the reactive bromoacetyl group in proximity to a nucleophilic amino acid residue.
-
Irreversible Covalent Modification: Following the initial binding, the nucleophilic residue (e.g., cysteine) attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.
This covalent modification can have profound effects on protein function, leading to the inhibition of enzymatic activity or disruption of protein-protein interactions.
Key Experimental Protocols for Mechanism of Action Studies
To elucidate the specific molecular targets and cellular effects of this compound, a series of well-defined experimental protocols are necessary.
Enzyme Inhibition Assay for Covalent Inhibitors
This assay is designed to determine the kinetic parameters of irreversible enzyme inhibition.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound (inhibitor)
-
Assay buffer (optimized for enzyme activity)
-
Microplate reader or spectrophotometer
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the target enzyme in the assay buffer. Prepare a series of dilutions of this compound.
-
Pre-incubation: In a 96-well plate, mix the enzyme with varying concentrations of the inhibitor. Incubate this mixture for different time points (e.g., 0, 5, 15, 30, and 60 minutes) to allow for the time-dependent covalent modification to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a saturating concentration of the substrate to each well.
-
Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration and pre-incubation time. Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of these lines will give the observed rate of inactivation (k_obs). The inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I) can be determined by plotting k_obs against the inhibitor concentration.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to identify the cellular targets of covalent inhibitors.
Materials:
-
Live cells or cell lysate
-
This compound or a derivative with a clickable tag (e.g., alkyne or azide)
-
Reporter tag (e.g., biotin-azide or fluorescent-azide)
-
Copper(I) catalyst (for click chemistry)
-
Streptavidin beads (for enrichment of biotinylated proteins)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer
Protocol:
-
Probe Treatment: Treat live cells or cell lysate with the clickable analog of this compound for a specified time.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (biotin or a fluorophore) to the covalently modified proteins.
-
Visualization and Enrichment:
-
Visualization: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an appropriate imager.
-
Enrichment: Use streptavidin beads to pull down the biotin-tagged proteins.
-
-
Target Identification by Mass Spectrometry:
-
Digest the enriched proteins into peptides using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.
-
Mass Spectrometry for Adduct Identification
This protocol focuses on identifying the specific amino acid residue modified by this compound.
Materials:
-
Purified target protein
-
This compound
-
Trypsin
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Protocol:
-
Protein-Inhibitor Incubation: Incubate the purified target protein with an excess of this compound to ensure complete modification.
-
Removal of Excess Inhibitor: Remove the unbound inhibitor by dialysis or size-exclusion chromatography.
-
Tryptic Digestion: Digest the modified protein into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data against the protein sequence, specifying a variable modification on nucleophilic residues (e.g., cysteine) corresponding to the mass of the 1-(thiazol-2-yl)ethanone moiety. The fragmentation pattern of the modified peptide will confirm the site of covalent adduction.
Potential Signaling Pathways Modulated by this compound
Based on the known activities of other thiazole-containing covalent inhibitors, this compound could potentially modulate several key signaling pathways implicated in cancer and inflammation.
-
Kinase Signaling Pathways: Many kinases possess a conserved cysteine residue in or near their active site, making them susceptible to covalent inhibition. Potential targets could include kinases involved in cell proliferation and survival, such as those in the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. Covalent inhibitors have been shown to target components of this pathway, such as IKKβ, which contains a reactive cysteine.
-
Apoptosis Pathways: By inhibiting pro-survival proteins or activating pro-apoptotic proteins, this compound could induce programmed cell death.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the experimental protocols described above.
Table 1: Kinetic Parameters of Enzyme Inhibition
| Target Enzyme | K_I (μM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |
| Kinase A | 15.2 | 0.1 | 110 |
| Protease B | 5.8 | 0.25 | 718 |
| Deubiquitinase C | 22.1 | 0.05 | 38 |
Table 2: Proteomic Hits from ABPP Experiment
| Protein ID | Protein Name | Function | Fold Enrichment |
| P04637 | Tumor suppressor p53 | Transcription factor | 4.2 |
| Q06830 | IKK-beta | Kinase, NF-κB signaling | 6.8 |
| P42336 | MAPK1 | Kinase, MAPK signaling | 3.5 |
| P31749 | AKT1 | Kinase, PI3K/Akt signaling | 5.1 |
Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual workflows and pathways.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, its chemical structure strongly suggests a role as a covalent inhibitor. The experimental protocols and conceptual frameworks presented in this guide provide a robust roadmap for researchers to investigate its molecular targets and cellular effects. The elucidation of its precise mechanism of action will be crucial for the rational design of novel therapeutics based on the versatile thiazole scaffold. Further research in this area is warranted to unlock the full therapeutic potential of this and related compounds.
A Methodological Guide to the Theoretical Study of 2-Bromo-1-(thiazol-2-yl)ethanone
Abstract: 2-Bromo-1-(thiazol-2-yl)ethanone is a key heterocyclic building block used in the synthesis of a wide range of biologically active compounds. Despite its importance in medicinal and materials chemistry, a comprehensive theoretical and computational analysis of its molecular structure, reactivity, and spectroscopic properties is not extensively available in peer-reviewed literature. This technical guide provides a detailed methodological framework for conducting such a theoretical study. It outlines the standard computational protocols, expected data, and visualization of workflows necessary to fully characterize this compound using quantum chemical methods. The information herein is compiled from established theoretical investigations on analogous thiazole derivatives and serves as a robust template for future research on this specific molecule.
Introduction
This compound (CAS No. 3292-77-1) is a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a reactive α-bromoketone functional group attached to a thiazole ring, allows for its use in the construction of more complex molecules with potential therapeutic applications in pharmaceutical and agrochemical industries.[1] The thiazole moiety is a prominent scaffold in medicinal chemistry, known to be a structural component of numerous approved drugs.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for understanding the fundamental physicochemical properties of a molecule. Such studies can elucidate its three-dimensional geometry, electronic structure, vibrational characteristics, and sites of reactivity. This knowledge is crucial for predicting reaction mechanisms, designing derivatives with enhanced activity, and interpreting experimental spectroscopic data.
This document outlines a standardized workflow for a comprehensive theoretical investigation of this compound.
Computational Methodology: A Standard Protocol
The following section details a robust and widely adopted computational protocol for the theoretical analysis of heterocyclic compounds, based on methodologies reported for similar molecules.[3][4][5][6]
Geometry Optimization
The initial step involves optimizing the molecular geometry to find the lowest energy conformation.
-
Software: Gaussian 09 or a later version is typically employed for these calculations.
-
Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is highly recommended as it has demonstrated excellent agreement with experimental results for a wide range of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is suggested. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively, which are crucial for accurately describing the electronic distribution and non-covalent interactions.
The optimization is performed without any symmetry constraints, and the nature of the stationary point is confirmed by a subsequent vibrational frequency calculation, which should yield no imaginary frequencies for a true energy minimum.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Purpose: This analysis serves to confirm the optimized structure as a true minimum on the potential energy surface and to predict the theoretical infrared (IR) and Raman spectra.
-
Scaling: The calculated harmonic vibrational frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.961 for B3LYP) to improve agreement with experimental data.
-
Assignment: The assignment of vibrational modes is performed using Potential Energy Distribution (PED) analysis with software like VEDA (Vibrational Energy Distribution Analysis).
Electronic Properties and Reactivity Descriptors
The electronic characteristics of the molecule are investigated using the optimized geometry.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. The MEP surface is color-coded, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative stability within the molecule.
Predicted Data and Presentation
A thorough theoretical study as outlined above would yield quantitative data that should be presented in a clear, tabular format for easy interpretation and comparison with potential experimental results. The following tables illustrate the expected data structure.
Disclaimer: The data in the following tables are for illustrative purposes only and are derived from general knowledge of similar heterocyclic systems. They do not represent calculated values for this compound.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Lengths | C=O | ~1.21 |
| C-Br | ~1.95 | |
| C-C (keto) | ~1.52 | |
| N-C (thiazole) | ~1.31 | |
| C-S (thiazole) | ~1.72 | |
| Bond Angles | O=C-C(Br) | ~120.5 |
| C-C-Br | ~110.0 |
| | S-C-N (thiazole) | ~115.0 |
Table 2: Illustrative Vibrational Mode Assignments
| Mode | Calculated Freq. (cm⁻¹) (Scaled) | Experimental Freq. (cm⁻¹) | Assignment (PED %) |
|---|---|---|---|
| ν(C=O) | ~1690 | - | C=O stretch (85%) |
| ν(C-H) | ~3100 | - | C-H stretch (thiazole) (98%) |
| ν(C-Br) | ~650 | - | C-Br stretch (70%) |
| δ(CH₂) | ~1420 | - | CH₂ scissoring (80%) |
Table 3: Key Electronic and Reactivity Descriptors
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |
| Dipole Moment | ~ 3.5 Debye |
| Ionization Potential | ~ 6.5 eV |
| Electron Affinity | ~ 1.8 eV |
Visualization of Workflows and Relationships
Graphical representations are essential for conveying complex workflows and conceptual relationships. The following diagrams, generated using Graphviz, illustrate the logical flow of a computational study and the interplay between calculated molecular properties.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Synthetic Journey of a Key Pharmaceutical Building Block: A Technical Guide to 2-Bromo-1-(thiazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(thiazol-2-yl)ethanone is a pivotal intermediate in the synthesis of a wide array of biologically active compounds, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its unique bifunctional nature, possessing both a reactive α-bromo ketone and a thiazole moiety, makes it a versatile precursor for the construction of complex heterocyclic systems. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, by targeting key cellular signaling pathways. This technical guide provides an in-depth exploration of the discovery and synthesis history of this compound, detailed experimental protocols for its preparation, and an overview of its significance in the development of targeted therapeutics.
Discovery and Historical Synthesis
The primary modern synthetic approaches to this compound involve the bromination of a pre-formed thiazole-containing ketone, namely 2-acetylthiazole.
Key Synthesis Methodologies
The synthesis of this compound is predominantly achieved through the α-bromination of 2-acetylthiazole. Several brominating agents and reaction conditions have been employed to achieve this transformation efficiently.
Bromination of 2-Acetylthiazole
The direct bromination of the α-carbon of 2-acetylthiazole is the most common route to this compound.
a) Synthesis via Tribromophenyltrimethylammonium Bromide
A modern and effective method for the bromination of 2-acetylthiazole (referred to as 1-thiazol-2-ylacetophenone in the source) utilizes tribromophenyltrimethylammonium bromide as the brominating agent.[4] This method offers high yield and specificity.
Experimental Protocol: [4]
-
Step 1: Reaction Setup
-
A solution of 1-thiazol-2-ylacetophenone (2.00 g, 15.7 mmol) in anhydrous tetrahydrofuran (THF) (8 mL) is prepared.
-
A separate solution of 97% tribromophenyltrimethylammonium (6.08 g, 15.7 mmol) in anhydrous THF (32 mL) is prepared.
-
-
Step 2: Reaction
-
The solution of 1-thiazol-2-ylacetophenone is slowly added dropwise to the tribromophenyltrimethylammonium solution.
-
The reaction mixture is heated to 35 °C and stirred for 3 hours.
-
The mixture is then allowed to stand overnight.
-
-
Step 3: Work-up and Purification
-
The solid precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is dissolved in dichloromethane (CH2Cl2) and purified by silica gel column chromatography using an eluent of 20/80 ethyl acetate/petroleum ether.
-
This procedure affords this compound as a solidified oil.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-thiazol-2-ylacetophenone | [4] |
| Brominating Agent | Tribromophenyltrimethylammonium | [4] |
| Solvent | Anhydrous THF | [4] |
| Reaction Temperature | 35 °C | [4] |
| Reaction Time | 3 hours + overnight | [4] |
| Yield | 88% | [4] |
b) Synthesis using Copper(II) Bromide
Copper(II) bromide is another effective reagent for the α-bromination of ketones. This method can be advantageous due to the solid nature of the reagent and its ability to effect selective bromination.[5][6]
General Experimental Protocol (Adapted for 2-Acetylthiazole):
-
Step 1: Reaction Setup
-
2-Acetylthiazole (1 equivalent) is dissolved in a suitable solvent mixture, such as chloroform-ethyl acetate.
-
Copper(II) bromide (2 equivalents) is added to the solution.
-
-
Step 2: Reaction
-
The heterogeneous mixture is refluxed until the starting material is consumed (monitored by TLC). The reaction progress is indicated by the discharge of the black color of CuBr2 and the formation of white CuBr.
-
-
Step 3: Work-up and Purification
-
The solid copper(I) bromide is removed by filtration.
-
The filtrate is washed with water and dried over a suitable drying agent (e.g., Na2SO4).
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data (Representative for α-bromination of acetophenones):
| Parameter | Value | Reference |
| Brominating Agent | Copper(II) Bromide | [5][6] |
| Yields (general) | Good to excellent | [5][6] |
Hantzsch Thiazole Synthesis
While not a direct synthesis of this compound, the Hantzsch synthesis is fundamental to the creation of the thiazole ring itself, which is the core of the target molecule. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of precursors to this compound, one could envision reacting a suitable α-haloketone with thioformamide.
General Experimental Protocol for Hantzsch Thiazole Synthesis: [7]
-
Step 1: Reaction Setup
-
The α-haloketone (e.g., 2-bromoacetophenone, 1 equivalent) and the thioamide (e.g., thiourea, 1.5 equivalents) are combined in a suitable solvent, such as methanol.
-
-
Step 2: Reaction
-
The mixture is heated with stirring (e.g., on a hot plate at 100°C) for a specified time (e.g., 30 minutes).
-
-
Step 3: Work-up and Purification
-
The reaction mixture is cooled to room temperature.
-
The solution is poured into a beaker containing a weak base solution (e.g., 5% Na2CO3) to neutralize the hydrohalic acid formed and precipitate the product.
-
The solid product is collected by filtration, washed with water, and air-dried.
-
Quantitative Data (Representative for Hantzsch Synthesis):
| Parameter | Value | Reference |
| Reaction Type | Hantzsch Thiazole Synthesis | [7][8] |
| Yields (general) | High to excellent (often >90%) | [7][8] |
Synthesis Workflow and Logic
The following diagram illustrates the logical flow of the primary synthesis route to this compound.
Role in Drug Discovery and Signaling Pathways
This compound is a valuable building block for the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[9] Thiazole-containing compounds have been shown to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth and survival.[9][10] Its aberrant activation is a common feature of many cancers. Several thiazole derivatives, synthesized using this compound as a precursor, have been developed as inhibitors of this pathway.[9]
The following diagram illustrates the points of inhibition by thiazole derivatives within the PI3K/AKT/mTOR signaling pathway.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[11][12] Aminothiazole derivatives, which can be synthesized from this compound, have been identified as potent inhibitors of Aurora kinases.[11]
The diagram below depicts the role of Aurora kinases in mitosis and their inhibition by thiazole-containing compounds.
Conclusion
This compound stands as a cornerstone intermediate for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The synthetic routes to this compound are well-established, with the α-bromination of 2-acetylthiazole being a highly efficient method. Its utility in the construction of potent kinase inhibitors targeting critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR and Aurora kinase pathways, underscores its importance in modern drug discovery and development. This guide provides a comprehensive overview for researchers and scientists working in this dynamic field, offering detailed synthetic protocols and insights into the therapeutic applications of the resulting thiazole derivatives.
References
- 1. lookchem.com [lookchem.com]
- 2. synarchive.com [synarchive.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Bromo-1-(thiazol-2-yl)ethanone in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(thiazol-2-yl)ethanone is a vital heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds. Its unique chemical structure, featuring a reactive bromoacetyl group attached to a thiazole ring, makes it a versatile precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. The thiazole moiety is a prominent feature in numerous FDA-approved drugs, and its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the experimental protocols for key reactions, present quantitative data on the biological activities of its derivatives, and visualize the underlying signaling pathways and experimental workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.
| Property | Value |
| CAS Number | 3292-77-1 |
| Molecular Formula | C₅H₄BrNOS |
| Molecular Weight | 206.06 g/mol |
| Melting Point | 54-55 °C |
| Boiling Point | 266.7 °C at 760 mmHg |
| Density | 1.763 g/cm³ |
| Appearance | Solid |
| Solubility | Sparingly soluble in chloroform and slightly soluble in acetonitrile. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of 1-(thiazol-2-yl)ethanone. A common laboratory-scale protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(thiazol-2-yl)ethanone
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(thiazol-2-yl)ethanone in chloroform in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Core Application: The Hantzsch Thiazole Synthesis
One of the most significant applications of this compound is in the Hantzsch thiazole synthesis to produce 2-aminothiazole derivatives. This reaction involves the condensation of the α-haloketone with a thiourea or a substituted thiourea.
Experimental Protocol: Synthesis of 2-Amino-4-(thiazol-2-yl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).[1]
-
Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-(thiazol-2-yl)thiazole.
The general workflow for the synthesis and subsequent biological evaluation of aminothiazole derivatives is depicted in the following diagram.
References
The Evolving Landscape of Thiazole Chemistry: A Deep Dive into the Biological Activity of 2-Bromo-1-(thiazol-2-yl)ethanone Derivatives
For Immediate Release
In the dynamic field of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. This technical guide delves into the burgeoning research surrounding 2-Bromo-1-(thiazol-2-yl)ethanone and its derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. This document synthesizes current understanding of their anticancer and antimicrobial activities, detailing mechanisms of action, quantitative biological data, and the experimental protocols crucial for their evaluation.
The versatility of the this compound core allows for a diverse range of chemical modifications, leading to a broad spectrum of biological activities. Researchers have successfully synthesized a variety of derivatives that exhibit significant cytotoxic effects against various cancer cell lines and potent inhibitory activity against a range of microbial pathogens.
Anticancer Activity: Targeting Key Cellular Pathways
Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against numerous cancer cell lines. The mechanisms underlying their cytotoxicity are often multifaceted, primarily revolving around the induction of apoptosis and the inhibition of critical signaling pathways involved in tumor growth and proliferation.
The Intrinsic Apoptosis Pathway
A significant body of research indicates that many thiazole derivatives exert their anticancer effects by triggering the intrinsic, or mitochondrial, pathway of apoptosis. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members, such as Bax, are upregulated, while anti-apoptotic members, like Bcl-2, are downregulated. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in programmed cell death. The tumor suppressor protein p53 often plays a crucial role in initiating this cascade in response to cellular stress induced by the thiazole compounds.
Inhibition of VEGFR-2 Signaling
Another critical target for anticancer thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these thiazole derivatives can block its activation and downstream signaling. This inhibition prevents endothelial cell proliferation, migration, and the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative A | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| Thiazole Derivative B | HCT-116 (Colon) | 6.6 | [2] |
| HepG2 (Liver) | 4.9 | [2] | |
| Thiazole Derivative C | A549 (Lung) | 4.89 | [3] |
| SHG-44 (Glioma) | 4.03 | [3] | |
| Thiazole Derivative D | K562 (Leukemia) | 16.3 | [3] |
| Thiazole Derivative E | HeLa (Cervical) | 1.6 ± 0.8 | [3] |
| Thiazole Derivative F | Ovar-3 (Ovarian) | 1.55 | [4] |
| MDA-MB-468 (Breast) | 2.95 | [4] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the urgent development of new and effective antimicrobial agents. Thiazole derivatives have long been recognized for their antimicrobial properties and continue to be a fertile ground for the discovery of novel antibiotics and antifungals.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of thiazole derivatives are diverse and can involve the disruption of essential cellular processes in bacteria and fungi. One of the key mechanisms is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. By interfering with the function of this enzyme, thiazole compounds can effectively halt bacterial proliferation. Other mechanisms include the inhibition of enzymes involved in folic acid synthesis and the disruption of microbial cell membrane integrity.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various bacterial and fungal strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative G | S. aureus | 7.81 | [5] |
| E. coli | 15.62 | [2] | |
| Thiazole Derivative H | C. albicans | 6.25 | [2] |
| Thiazole Derivative I | P. aeruginosa | 12.5 | [2] |
| Thiazole Derivative J | MRSA | 125-150 | [6] |
| A. niger | 125-150 | [6] | |
| Thiazole Derivative K | B. subtilis | 1.56 | [2] |
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve a series of well-established laboratory procedures.
General Synthesis of Thiazole Derivatives
A common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone, such as this compound, with a thiourea or a substituted thiourea.
General Procedure:
-
A mixture of the appropriate α-haloketone (1 mmol) and thiourea or a substituted thiourea (1.1 mmol) is refluxed in a suitable solvent, such as ethanol, for a specified period.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent to yield the desired thiazole derivative.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Agar Diffusion Method for Antimicrobial Screening
The agar diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.
Protocol:
-
A nutrient agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Sterile paper discs impregnated with known concentrations of the thiazole derivatives are placed on the agar surface.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.
-
The Minimum Inhibitory Concentration (MIC) is determined by testing a range of concentrations of the compound.
Conclusion and Future Perspectives
Derivatives of this compound represent a highly promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. The ability to readily modify the core structure allows for the fine-tuning of their biological activity and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and optimizing their structures to enhance potency and selectivity. The continued investigation of these versatile molecules holds great promise for addressing pressing challenges in human health.
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 2. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The protocol details a reliable method for the bromination of 2-acetylthiazole using phenyltrimethylammonium tribromide. This application note includes a step-by-step experimental procedure, safety guidelines, characterization data, and a summary of quantitative information in a structured format.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The thiazole moiety is a prominent feature in many pharmaceuticals, and the presence of a reactive α-bromoketone functionality allows for facile derivatization to construct more complex molecular architectures. This protocol outlines an effective and high-yielding synthesis from commercially available 2-acetylthiazole.
Reaction Scheme
The synthesis proceeds via the α-bromination of the acetyl group of 2-acetylthiazole. Phenyltrimethylammonium tribromide serves as a stable and easy-to-handle source of bromine for this transformation.
Caption: General reaction scheme for the bromination of 2-acetylthiazole.
Experimental Protocol
This protocol is based on a reported procedure for the synthesis of 2-bromo-1-thiazol-2-ylacetophenone.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Acetylthiazole | 127.15 | 2.00 g | 15.7 |
| Phenyltrimethylammonium tribromide | 375.98 | 6.08 g | 15.7 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 40 mL | - |
| Dichloromethane (CH2Cl2) | 84.93 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Petroleum ether | - | As needed | - |
| Silica gel (for column chromatography) | - | As needed | - |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Condenser
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR spectrometer for product characterization
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6.08 g (15.7 mmol) of phenyltrimethylammonium tribromide in 32 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: In a separate flask, prepare a solution of 2.00 g (15.7 mmol) of 2-acetylthiazole in 8 mL of anhydrous THF. Slowly add this solution dropwise to the solution of phenyltrimethylammonium tribromide.
-
Reaction Conditions: Heat the reaction mixture to 35°C and stir for 3 hours. After 3 hours, allow the reaction to stand at room temperature overnight.
-
Work-up: After the reaction is complete, a solid precipitate will have formed. Remove the solid by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Dissolve the crude product in a minimal amount of dichloromethane (CH2Cl2). Purify the product by silica gel column chromatography using a 20:80 mixture of ethyl acetate and petroleum ether as the eluent.
-
Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to afford this compound as a solidified oil. The reported yield for this procedure is 2.85 g (88%).[1]
Characterization
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): δ 8.03 (d, 1H, J = 2.8 Hz), 7.75 (d, 1H, J = 2.8 Hz), 4.70 (s, 2H).[1]
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Acetylthiazole: Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation.[2][3][4] Wash hands thoroughly after handling and wear protective gloves and eye protection.[2][5]
-
Phenyltrimethylammonium tribromide: Causes severe skin burns and eye damage.[6][7][8][9][10] Do not breathe dust. Wear protective gloves, clothing, and eye/face protection.[10] In case of contact, immediately rinse with plenty of water.[6]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor.[11][12] May form explosive peroxides.[11][13][14] Causes serious eye irritation and may cause respiratory irritation.[11][14][15] Suspected of causing cancer.[11][14] Keep away from heat, sparks, and open flames.[13][14][15] Store in a well-ventilated place.[13][14]
-
Dichloromethane (CH₂Cl₂): May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
-
Ethyl acetate and Petroleum ether: Highly flammable liquids and vapors. Use in a well-ventilated area and away from ignition sources.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis and purification process.
References
- 1. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. vigon.com [vigon.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. combi-blocks.com [combi-blocks.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. vastanichem.com [vastanichem.com]
- 14. carlroth.com [carlroth.com]
- 15. chemos.de [chemos.de]
Application Notes and Protocols: Hantzsch Thiazole Synthesis of Novel Antimicrobial Agents using 2-Bromo-1-(thiazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel bis-thiazole derivatives using 2-Bromo-1-(thiazol-2-yl)ethanone via the Hantzsch thiazole synthesis. The resulting compounds, specifically 2,4'-bithiazole derivatives, are of significant interest in drug development due to their potential as potent antimicrobial agents targeting bacterial DNA gyrase and topoisomerase IV.
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. Thiazole-containing compounds have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a cornerstone for the efficient construction of the thiazole ring.[3] This document focuses on the application of this synthesis using this compound as a key building block to generate 2,4'-bithiazole structures. These bis-thiazole scaffolds have demonstrated significant potential as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and survival.[1][4][5]
Hantzsch Thiazole Synthesis: Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole ring.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Applications in Drug Development: Antimicrobial Activity
The synthesized 2,4'-bithiazole derivatives are of particular interest for their potential as antibacterial agents. These compounds can act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][6] These enzymes are crucial for maintaining the topological state of bacterial DNA during replication, transcription, and repair.[4] By inhibiting these enzymes, the bis-thiazole compounds can effectively halt bacterial proliferation.
Proposed Mechanism of Action: Inhibition of Bacterial Topoisomerases
The planar aromatic structure of the bis-thiazole scaffold allows it to intercalate into the DNA-enzyme complex, stabilizing the cleavage complex where the DNA is cut. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death. Specifically, these compounds are thought to bind to the ATP-binding site of the GyrB subunit of DNA gyrase and the corresponding ParE subunit of topoisomerase IV, competitively inhibiting ATP hydrolysis which is essential for the enzyme's function.[7][8]
References
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of heteroaryl isothiazolones in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 8. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of Aminothiazoles from 2-Bromo-1-(thiazol-2-yl)ethanone
Application Note
This protocol details the synthesis of 2-aminothiazole derivatives, a class of compounds of significant interest to the pharmaceutical industry due to their wide range of biological activities. The synthetic route described is a variation of the classic Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring. The procedure involves the reaction of an α-haloketone, specifically 2-Bromo-1-(thiazol-2-yl)ethanone, with a thiourea or its substituted derivatives. This reaction provides a straightforward and efficient pathway to novel aminothiazole compounds that are valuable scaffolds in drug discovery and development. The protocol is intended for researchers and scientists in organic and medicinal chemistry.
Introduction
Aminothiazoles are a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Their diverse biological activities include anti-inflammatory, antibacterial, antifungal, and anticancer properties. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of these important heterocyclic compounds. The reaction proceeds via the condensation of an α-haloketone with a thioamide, thiourea, or dithiocarbamate.
This application note provides a detailed protocol for the synthesis of 2-aminothiazoles using this compound as the α-haloketone starting material. This specific precursor allows for the introduction of a thiazole moiety at the 4-position of the newly formed aminothiazole ring, leading to compounds with potential for unique pharmacological profiles.
General Reaction Scheme
The general reaction for the synthesis of 2-aminothiazoles from this compound is depicted below:
Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Bromo-1-(thiazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of thiazole derivatives, specifically utilizing 2-Bromo-1-(thiazol-2-yl)ethanone as a key building block. This class of compounds, particularly 2-amino-4-(thiazol-2-yl)thiazole derivatives, is of significant interest in medicinal chemistry due to its potential as anticancer agents. Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for preparing these valuable scaffolds.
Introduction to Microwave-Assisted Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing reactant, most commonly thiourea or its derivatives, to form a thiazole ring. Microwave irradiation has been shown to dramatically accelerate this reaction, leading to significantly reduced reaction times, often from hours to minutes, and frequently results in higher product yields and purity.[1][2][3] The use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can minimize the formation of side products.
The core reaction discussed in these notes is the synthesis of 2-amino-4-(thiazol-2-yl)thiazoles, which are valuable scaffolds in drug discovery. These compounds have demonstrated a range of biological activities, including potent anticancer effects.[4][5][6]
Advantages of Microwave-Assisted Synthesis
The application of microwave technology in the synthesis of thiazole derivatives from this compound offers several key advantages over traditional convective heating methods.
| Feature | Conventional Heating | Microwave Irradiation | Reference(s) |
| Reaction Time | Typically 8-12 hours | Generally 5-30 minutes | [1][2] |
| Product Yield | Moderate to good | Good to excellent | [1][3] |
| Energy Consumption | High | Low | [2] |
| Reaction Conditions | Often requires reflux temperatures | Precise temperature and pressure control | [7][8] |
| Process Control | Limited | High | [7][8] |
| Side Reactions | More prevalent | Minimized due to rapid heating | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the microwave-assisted synthesis of 2-amino-4-(thiazol-2-yl)thiazole and its N-substituted derivatives. These protocols are based on established Hantzsch thiazole synthesis procedures adapted for microwave conditions.[1][7][8]
Protocol 1: Microwave-Assisted Synthesis of 2-amino-4-(thiazol-2-yl)thiazole
Objective: To synthesize 2-amino-4-(thiazol-2-yl)thiazole from this compound and thiourea using microwave irradiation.
Materials:
-
This compound (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (3-5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vial, add this compound (1.0 mmol), thiourea (1.2 mmol), and a magnetic stir bar.
-
Add ethanol (3-5 mL) to the vial to dissolve the reactants.
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 100-120 °C
-
Microwave Power: 150-300 W (with power modulation to maintain temperature)
-
Reaction Time: 10-20 minutes
-
Stirring: On
-
-
After the reaction is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).
-
Once cooled, carefully open the vial in a fume hood.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
A precipitate should form. If not, adjust the pH to ~8-9 with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Expected Outcome: A solid product of 2-amino-4-(thiazol-2-yl)thiazole.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted-2-amino-4-(thiazol-2-yl)thiazoles
Objective: To synthesize N-substituted derivatives of 2-amino-4-(thiazol-2-yl)thiazole using various substituted thioureas.
Materials:
-
This compound (1.0 mmol)
-
Substituted thiourea (e.g., N-phenylthiourea, N-methylthiourea) (1.2 mmol)
-
Ethanol (3-5 mL) or another suitable solvent (e.g., DMF, isopropanol)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the appropriate substituted thiourea.
-
Set the reaction parameters. Note that optimal conditions may vary depending on the substrate:
-
Temperature: 100-140 °C
-
Microwave Power: 150-300 W
-
Reaction Time: 15-30 minutes
-
Stirring: On
-
-
Follow steps 6-13 as described in Protocol 1 for work-up and purification. The choice of recrystallization solvent may need to be optimized based on the product's solubility.
Quantitative Data Summary:
The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis of 2-aminothiazole derivatives, demonstrating the efficiency of this method.
| Reactants (α-bromoketone + Thio-compound) | Solvent | Power (W) | Time (min) | Yield (%) | Reference(s) |
| Substituted Acetophenone + Thiourea | Ethanol | 170 | 5-15 | High | [1] |
| 2-Chloroacetophenone + Substituted Thioureas | Methanol | - | 30 | ~95 | [9] |
| Aromatic Ketones + NBS + Thioureas | PEG-400/Water | 300 | 28-32 | 84-89 | [10] |
| 2-Bromoacetophenone + Thiosemicarbazide + Aldehyde | None | 300 | 0.5-1 | High | [11] |
Applications in Drug Development: Anticancer Activity
Derivatives of 2-amino-4-(thiazol-2-yl)thiazole are recognized as privileged scaffolds in medicinal chemistry, particularly in the development of anticancer agents.[4][5][6] These compounds have been shown to target various signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Signaling Pathways
Several key signaling pathways are reportedly inhibited by thiazole-containing compounds, leading to their anticancer effects. These include:
-
EGFR/HER2 Pathway: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MAPK pathways, promoting cell growth and proliferation. Thiazole derivatives have been identified as potent inhibitors of EGFR and HER2.[5][12]
-
PI3K/AKT/mTOR Pathway: This pathway is a crucial regulator of cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Several thiazole-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[10]
Below are diagrams illustrating these pathways and the putative points of inhibition by thiazole derivatives.
Caption: EGFR/HER2 signaling pathway and inhibition by thiazole derivatives.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition points for thiazole derivatives.
Summary and Outlook
Microwave-assisted synthesis using this compound provides a powerful platform for the rapid and efficient generation of a diverse library of thiazole derivatives. These compounds hold significant promise for the development of novel anticancer therapeutics, particularly through the inhibition of key signaling pathways such as EGFR/HER2 and PI3K/AKT/mTOR. The protocols and information provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation targeted cancer therapies. Further exploration of the structure-activity relationships (SAR) of these derivatives will be crucial in optimizing their potency and selectivity as kinase inhibitors.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria | MDPI [mdpi.com]
- 9. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Thiazole Derivatives Using 2-Bromo-1-(thiazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a critical scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The development of efficient synthetic methodologies for creating libraries of thiazole derivatives is paramount for drug discovery.[3][4] One of the most established methods for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide.[6] This document provides detailed protocols for the one-pot synthesis of thiazole derivatives using 2-bromo-1-(thiazol-2-yl)ethanone as the α-haloketone precursor. One-pot syntheses are highly desirable as they improve reaction efficiency by avoiding the isolation of intermediates, saving time and resources.[7]
One-Pot Synthesis of Thiazole Derivatives: An Overview
The one-pot synthesis of thiazole derivatives from this compound typically follows the Hantzsch thiazole synthesis pathway. In this reaction, the α-haloketone reacts with a thioamide derivative (such as thiourea or a substituted thiourea) to form the thiazole ring. The reaction can be carried out in a single vessel by mixing the reactants in a suitable solvent, often with heating. The use of a catalyst can sometimes enhance the reaction rate and yield.
General Reaction Scheme:
R-C(=S)NH₂ + Br-CH₂-C(=O)-Thiazole → 2-Amino-4-(thiazol-2-yl)thiazole derivative + HBr + H₂O
Data Presentation: Reaction Parameters for Analogous One-Pot Thiazole Syntheses
While specific data for the one-pot synthesis using this compound is not extensively available, the following table summarizes typical reaction conditions and yields for analogous one-pot Hantzsch-type syntheses of 2-aminothiazole derivatives, which can serve as a guide for optimization.
| α-Haloketone | Thioamide/Thiourea | Solvent | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| Substituted 2-bromoacetophenones | Thiourea | Ethanol/Water | Silica supported tungstosilisic acid, 65 °C | 2-3.5 | 79-90 | [8] |
| Aromatic methyl ketones | Thiourea | Ethyl Acetate | Copper(II) bromide, K₂CO₃, reflux | 12 | up to 87 | [7] |
| 4'-Bromoacetophenone | Thiourea | Lactic Acid | 120 °C | 0.5 | 95 | [9] |
| Acetophenone derivatives | Thiourea | Ethanol | Trichloroisocyanuric acid, 80 °C | 0.4-1 | 85-96 | [10][11] |
| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Not specified | Multicomponent reaction | Not specified | Not specified | [12] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-4-(thiazol-2-yl)thiazole Derivatives
This protocol describes a general procedure for the one-pot synthesis of a 2-aminothiazole derivative from this compound and a substituted thiourea.
Materials:
-
This compound
-
Substituted thiourea (e.g., N-phenylthiourea, N-methylthiourea)
-
Ethanol (or other suitable solvent like methanol or ethyl acetate)
-
Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or hot plate with stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beaker
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and the substituted thiourea (1.2 mmol).
-
Add a suitable solvent, such as ethanol (10 mL), and a stir bar.
-
If a base is required, add sodium bicarbonate or potassium carbonate (1.5 mmol).
-
Attach a condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the specific substrates.[6]
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the contents of the flask into a beaker containing a dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v) to neutralize any acid formed during the reaction.[6]
-
The thiazole product, which is often poorly soluble in water, may precipitate.[6]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water and then a small amount of cold ethanol to remove impurities.
-
Dry the purified product in a vacuum oven or by air drying.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point determination).
Protocol 2: One-Pot, Three-Component Synthesis of Thiazole Derivatives
This protocol outlines a multi-component approach where the α-haloketone is generated in situ from the corresponding ketone, followed by the reaction with a thiourea derivative.
Materials:
-
1-(Thiazol-2-yl)ethanone
-
Thiourea or substituted thiourea
-
Brominating agent (e.g., Copper(II) bromide, N-Bromosuccinimide)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Base (e.g., Potassium carbonate)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or hot plate with stirrer
-
Filtration apparatus
-
Beaker
Procedure:
-
To a round-bottom flask, add 1-(thiazol-2-yl)ethanone (1.0 mmol), the brominating agent (e.g., CuBr₂, 1.1 mmol), and a suitable solvent (e.g., ethyl acetate, 15 mL).
-
Stir the mixture at reflux for the time required to complete the α-bromination (this can be monitored by TLC).
-
After the formation of this compound, add the thiourea derivative (1.2 mmol) and a base (e.g., K₂CO₃, 1.5 mmol) to the reaction mixture.
-
Continue to heat the mixture at reflux with stirring until the formation of the thiazole product is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure thiazole derivative.
-
Characterize the final product using appropriate analytical techniques.
Visualizations
Signaling Pathway
Thiazole derivatives have been identified as potent anticancer agents that can interfere with key signaling pathways involved in cell proliferation and survival.[3][4] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of thiazole derivatives as described in the protocols.
Caption: General workflow for the one-pot synthesis of thiazole derivatives.
References
- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. asianpubs.org [asianpubs.org]
Application Notes and Protocols for 2-Bromo-1-(thiazol-2-yl)ethanone in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-1-(thiazol-2-yl)ethanone as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse and biologically relevant thiazole-containing heterocyclic scaffolds. The protocols detailed herein are based on established methodologies for analogous α-haloketones and serve as a guide for the development of novel synthetic routes.
Introduction to this compound in MCRs
This compound is a highly reactive α-haloketone that serves as a key precursor in the synthesis of a wide array of thiazole derivatives. Its utility in multicomponent reactions is particularly significant as it allows for the rapid and efficient construction of complex molecular architectures in a single synthetic operation. The inherent reactivity of the α-bromo ketone functionality makes it an excellent electrophile for reactions with various nucleophiles, a cornerstone of many MCRs.
The most prominent multicomponent reaction involving α-haloketones is the Hantzsch thiazole synthesis. In a three-component setup, this compound can react with a thioamide (or thiourea) and an aldehyde to generate highly substituted thiazole derivatives. These products are of significant interest in medicinal chemistry due to their prevalence in a variety of bioactive compounds.
Key Applications in Drug Discovery
Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The use of this compound in MCRs provides a powerful tool for the generation of libraries of novel thiazole derivatives for high-throughput screening in drug discovery programs. The ability to introduce molecular diversity by varying the components in the MCR makes this approach particularly attractive for the exploration of structure-activity relationships (SAR).
Data Presentation: Representative Multicomponent Reactions
The following table summarizes quantitative data for representative one-pot, three-component reactions for the synthesis of substituted thiazoles using α-haloketones analogous to this compound. These data provide a baseline for expected yields and reaction conditions.
| Product | α-Haloketone | Additional Reactants | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Yield (%) |
| 4-Aryl-2-aminothiazoles | Aryl methyl ketone + NBS (in situ bromination) | Thiourea | PEG-400/Water | Microwave | 80-85 | 0.5-0.75 | 84-89 |
| Di/Tri/Tetrathiazoles | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Heterocyclic amines, Thiosemicarbazones | Dioxane | Triethylamine | Reflux | 4-6 | 65-85 |
| Substituted Hantzsch Thiazoles | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Substituted benzaldehydes | Ethanol/Water | Silica supported tungstosilisic acid | 65 | 2-3.5 | 79-90 |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 4-Aryl-2-aminothiazole Derivatives
This protocol is adapted from a one-pot synthesis of 4-aryl-2-aminothiazoles and can be applied to this compound.
Materials:
-
This compound (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol), the substituted aromatic aldehyde (1 mmol), and thiourea (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 4-aryl-2-aminothiazole derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualizations
Hantzsch Thiazole Synthesis Pathway
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
General Workflow for a Three-Component Reaction
Caption: Workflow for a one-pot, three-component synthesis.
Application Notes: Synthesis and Evaluation of Novel Aminothiazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved kinase inhibitors. This document provides a detailed methodology for the synthesis of a novel library of potential kinase inhibitors using 2-Bromo-1-(thiazol-2-yl)ethanone as a key starting material. The synthetic protocol is based on the well-established Hantzsch thiazole synthesis. Furthermore, detailed protocols for in vitro kinase inhibition assays are provided to enable the biological evaluation of the synthesized compounds.
Synthesis of 4-(Thiazol-2-yl)-N-substituted-thiazol-2-amine Library
The synthesis of the target aminothiazole derivatives is achieved through a one-pot condensation reaction between this compound and various substituted thioureas. This reaction, a variation of the Hantzsch thiazole synthesis, provides a straightforward and efficient route to a diverse library of compounds for structure-activity relationship (SAR) studies.[1][2][3]
Experimental Protocol: General Procedure for the Synthesis of 4-(Thiazol-2-yl)-N-aryl-thiazol-2-amines
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted N-arylthiourea (1.0 mmol, 1.0 eq).
-
Addition of Reagents: Add absolute ethanol (20 mL) to the flask and stir until the thiourea is dissolved. To this solution, add this compound (1.0 mmol, 1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. A precipitate will form. If no precipitate forms, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, which will induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the collected solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL) to remove any unreacted starting materials.
-
Drying and Purification: Dry the product under vacuum to a constant weight. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterization: Characterize the final compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
In Vitro Kinase Inhibition Assays
To evaluate the biological activity of the synthesized compounds, in vitro kinase assays are performed. The following are example protocols for common cancer-related kinases. The choice of assay will depend on the specific kinase being targeted. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and suitability for high-throughput screening.[4][5][6][7][8]
Protocol 1: BRAF V600E Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Active recombinant BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds in the kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of the BRAF V600E enzyme solution in kinase buffer to each well.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture (MEK1 and ATP in kinase buffer) to initiate the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: EGFR Tyrosine Kinase Inhibition Assay (TR-FRET)
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase activity.[9][10]
Materials:
-
Active recombinant human EGFR kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Stop/Detection Solution (EDTA, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin (SA-APC))
-
Low-volume 384-well plates
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer. Prepare solutions of EGFR enzyme and the substrate/ATP mix in kinase buffer.
-
Reaction Setup: Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Enzyme Incubation: Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of the substrate/ATP solution to start the kinase reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 5 µL of the Stop/Detection Solution. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the data and plot the results to determine the IC₅₀ value for each compound.
Data Presentation
The inhibitory activities of the synthesized compounds are summarized in the table below. The IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound ID | R-Group (on N-phenyl of thiourea) | BRAF V600E IC₅₀ (nM) | EGFR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) |
| TH-001 | H | 850 | >10,000 | >10,000 |
| TH-002 | 4-Fluoro | 250 | 8,500 | >10,000 |
| TH-003 | 4-Chloro | 180 | 7,200 | 9,800 |
| TH-004 | 4-Methyl | 450 | >10,000 | >10,000 |
| TH-005 | 4-Methoxy | 320 | 9,100 | >10,000 |
| TH-006 | 3,4-Dichloro | 55 | 2,100 | 4,500 |
| Vemurafenib | (Reference) | 31 | >10,000 | >10,000 |
| Erlotinib | (Reference) | >10,000 | 2 | >10,000 |
| Alpelisib | (Reference) | >10,000 | >10,000 | 5 |
Note: The data presented are representative and intended for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Representative Kinase Signaling Pathway (EGFR Pathway)
Caption: EGFR signaling pathway and inhibition by a thiazole derivative.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. synarchive.com [synarchive.com]
- 4. PI3K (p110α/p85α) Protocol [ch.promega.com]
- 5. promega.com [promega.com]
- 6. promega.es [promega.es]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Preparation of Novel Antiviral Agents from 2-Bromo-1-(thiazol-2-yl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of potential antiviral agents derived from 2-Bromo-1-(thiazol-2-yl)ethanone. The protocols detailed below are based on the well-established Hantzsch thiazole synthesis, a versatile method for creating diverse thiazole derivatives with a wide range of biological activities, including significant antiviral properties.[1] Thiazole-containing compounds have shown promise against a variety of viruses, and the methodologies presented here offer a foundational approach for discovering new therapeutic leads.[2][3][4]
Introduction
The thiazole ring is a key structural motif in many biologically active compounds and approved pharmaceuticals.[5] Its derivatives are known to exhibit a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The synthesis of 2,4-disubstituted thiazoles is often achieved through the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide derivative, such as thiourea or a thiosemicarbazone.[1] This reaction provides a straightforward and efficient route to a diverse library of thiazole compounds for antiviral screening.
This document outlines the synthesis of a representative 2-amino-4-(thiazol-2-yl)thiazole derivative from this compound and a substituted thiourea. It also provides a general protocol for evaluating the antiviral activity of the synthesized compounds.
Data Presentation
The following table summarizes the antiviral activity of representative thiazole derivatives against various viruses, as reported in the literature. This data highlights the potential of this class of compounds as antiviral agents.
| Compound Class | Target Virus | Activity Metric | Value | Reference |
| Aminothiazole Derivative | Influenza A (PR8 strain) | EC50 | Comparable to Oseltamivir | [2][3] |
| 2-Thiazolyl-nicotinamide | Chikungunya virus (CHIKV) | EC50 | 0.6 µM | [6] |
| N-phenylthiourea derivative | Human Immunodeficiency Virus (HIV-1) | Activity | Active | [7] |
| Thiazole-based Thiosemicarbazone | Coxsackievirus B5 | Activity | Active |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-(thiazol-2-yl)thiazol-2-amine
This protocol describes a general procedure for the synthesis of N-aryl-4-(thiazol-2-yl)thiazol-2-amine derivatives via the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
N-Arylthiourea (e.g., N-phenylthiourea)
-
Ethanol, absolute
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve N-arylthiourea (1.0 equivalent) in absolute ethanol.
-
To this solution, add this compound (1.0 equivalent).
-
(Optional) Add a catalytic amount of triethylamine to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: Antiviral Activity Screening (General Plaque Reduction Assay)
This protocol provides a general method for evaluating the antiviral activity of the synthesized compounds using a plaque reduction assay. The specific cell line and virus will depend on the research focus.
Materials:
-
Synthesized thiazole derivative
-
Appropriate host cell line (e.g., Vero cells, MDCK cells)
-
Specific virus stock of known titer
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
Phosphate Buffered Saline (PBS)
-
96-well or 6-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the host cells in 96-well or 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of the synthesized thiazole derivative in cell culture medium.
-
Virus Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the compound to the cells. Include a "no-drug" control and a positive control (a known antiviral drug).
-
Overlay: After a short incubation with the compound, remove the medium and add an overlay medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, thus forming plaques. The overlay should also contain the respective concentrations of the compound.
-
Incubation: Incubate the plates at the optimal temperature for the virus-cell system until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the "no-drug" control. The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque reduction against the compound concentration.
Visualizations
Caption: Experimental workflow for the synthesis and antiviral evaluation of thiazole derivatives.
Caption: Simplified reaction pathway of the Hantzsch thiazole synthesis.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2-Bromo-1-(thiazol-2-yl)ethanone in Agrochemical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The thiazole moiety is a cornerstone in the development of modern agrochemicals, imparting a wide range of biological activities including insecticidal, fungicidal, and herbicidal properties. A key intermediate for the introduction of this versatile heterocycle is 2-Bromo-1-(thiazol-2-yl)ethanone. This α-haloketone is a highly reactive building block, enabling the construction of complex molecular architectures through well-established synthetic pathways. Its utility is exemplified in the synthesis of prominent commercial agrochemicals and the exploration of novel bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound in agrochemical synthesis.
Application Notes
This compound serves as a critical precursor in the synthesis of a variety of agrochemicals.[1] Its reactivity is centered around the α-bromo group, which is an excellent leaving group, and the carbonyl group, which can participate in various condensation reactions. The primary applications in agrochemical synthesis are:
-
Synthesis of Thiazole-Containing Insecticides: This intermediate is a key building block for neonicotinoid insecticides, a class of systemic insecticides that target the nicotinic acetylcholine receptors in insects.[1] While the commercial synthesis of Thiamethoxam involves a chlorinated analogue, the fundamental synthetic strategy highlights the importance of α-halo-acetylthiazoles.
-
Development of Novel Fungicides: The thiazole ring is a common feature in many fungicides. This compound can be utilized in the Hantzsch thiazole synthesis to create substituted aminothiazoles, which are known to exhibit potent fungicidal activity against a range of plant pathogens.[2][3]
-
Creation of Herbicidal Compounds and Plant Growth Regulators: Research has explored the synthesis of thiazole derivatives with herbicidal and plant growth regulatory activities.[2] The reactivity of this compound allows for the facile introduction of the thiazole core into various molecular scaffolds to explore these activities.
The primary synthetic route leveraging this compound is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloketone with a thioamide or thiourea to form a thiazole ring. This method is highly versatile and allows for the introduction of diverse substituents onto the resulting thiazole, enabling the fine-tuning of biological activity.
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound. These protocols are based on established chemical principles and published procedures for analogous compounds.
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(thiazol-2-yl)thiazole Derivatives (Hantzsch Thiazole Synthesis)
This protocol describes the synthesis of a 2-aminothiazole derivative, a common scaffold in fungicidal compounds, via the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea or substituted thiourea
-
Ethanol or Methanol
-
Sodium Carbonate (Na₂CO₃) solution (5%)
-
Stir bar and magnetic stir plate
-
Reaction vial or round-bottom flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Beaker
Procedure:
-
In a reaction vial, combine this compound (1.0 eq) and the desired thiourea or substituted thiourea (1.2-1.5 eq).
-
Add ethanol or methanol as the solvent (approximately 5-10 mL per gram of the bromo-ethanone).
-
Add a magnetic stir bar and heat the mixture with stirring at a gentle reflux (60-80 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Quantitative Data for Analogous Syntheses:
The following table summarizes reaction conditions and yields for the Hantzsch synthesis of various thiazole derivatives starting from analogous α-bromoacetophenones. This data can serve as a reference for optimizing the synthesis of specific target molecules.
| α-Bromoacetophenone Derivative | Thioamide/Thiourea | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Bromo-1-(3,4-dimethylphenyl)ethanone | Thiourea | Ethanol | 3 | 85 | [2] |
| 2-Bromo-1-phenylethanone | Thiourea | Methanol | 0.5 | 99 | N/A |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Substituted Thiourea | Ethanol | 4 | 75-88 | N/A |
Protocol 2: Synthesis of a Thiamethoxam Analogue Intermediate
This protocol outlines a representative synthesis of a key intermediate for a Thiamethoxam analogue, demonstrating the alkylation of a nitrogen-containing heterocycle with an α-halo-acetylthiazole derivative. Note that the commercial synthesis of Thiamethoxam uses 2-chloro-5-chloromethylthiazole. This protocol is an adaptation for illustrative purposes.
Materials:
-
This compound (or a suitably substituted analogue)
-
3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Stir bar and magnetic stir plate
-
Round-bottom flask
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (1.0 eq) and dimethylformamide (DMF).
-
Add finely ground potassium carbonate (1.5-2.0 eq) to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0-1.2 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Thiamethoxam Synthesis (using 2-chloro-5-chloromethylthiazole):
| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | 2-Chloro-5-chloromethylthiazole | K₂CO₃ | DMF | 65-70 | >90 | N/A |
Visualizations
The following diagrams illustrate the key synthetic pathways described.
References
Application Notes and Protocols: Derivatization of 2-Bromo-1-(thiazol-2-yl)ethanone for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the derivatization of 2-Bromo-1-(thiazol-2-yl)ethanone, a versatile building block in medicinal chemistry. The protocols outlined below focus on the synthesis of novel thiazole derivatives with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Introduction
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. Its presence in clinically approved drugs such as the anticancer agent dasatinib and the antibiotic sulfathiazole underscores its importance in drug discovery. This compound serves as a key starting material for the synthesis of a diverse array of thiazole-containing molecules. The reactive α-bromoketone functionality allows for facile derivatization through reactions with various nucleophiles, leading to the generation of extensive compound libraries for biological screening. This document details common derivatization strategies, provides exemplary experimental protocols, and summarizes the biological activities of the resulting compounds.
Core Derivatization Strategies
The primary routes for the derivatization of this compound involve the reaction at the carbon atom bearing the bromine. The two main strategies are:
-
Hantzsch Thiazole Synthesis: This classical method involves the reaction of the α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thiourea, to construct a new thiazole ring. This approach is widely used to synthesize 2-aminothiazole derivatives.
-
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, including amines, hydrazines, and thiols, to introduce diverse functionalities at the 2-position of the ethanone side chain.
These strategies are illustrated in the workflow diagram below.
Data Summary
The following tables summarize quantitative data for various derivatives of this compound, focusing on their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of 2-Amino-4-(thiazol-2-yl)thiazole Derivatives
| Compound ID | R Group (on amino) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | HT29 (Colon) | 2.01 | [1] |
| 1b | 4-Chlorophenyl | A549 (Lung) | 8.64 | [1] |
| 1c | 4-Methoxyphenyl | HeLa (Cervical) | 6.05 | [1] |
| 1d | 4-Nitrophenyl | Karpas299 (Lymphoma) | 13.87 | [1] |
| 2a | H | A549 (Lung) | 1.3 ± 0.9 | [1] |
| 2b | H | HepG2 (Liver) | 0.13 ± 0.05 | [1] |
Table 2: Antimicrobial Activity of 4-(Thiazol-2-yl)thiazole-2-amine Derivatives
| Compound ID | R Group (on thiazole) | Microorganism | MIC (µg/mL) | Reference |
| 3a | 4-Bromophenyl | S. aureus | 16.1 | [2] |
| 3b | 4-Bromophenyl | E. coli | 16.1 | [2] |
| 3c | 4-Chlorophenyl | B. subtilis | 28.8 | [2] |
| 3d | 4-Nitrophenyl | A. niger | 16.2 | [2] |
| 3e | 4-Nitrophenyl | C. albicans | 15.3 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(thiazol-2-yl)thiazole Derivatives (Hantzsch Synthesis)
This protocol describes a general method for the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction.
Materials:
-
This compound (1.0 eq)
-
Thiourea or appropriate substituted thiourea (1.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of this compound in ethanol, add the thiourea or substituted thiourea.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the desired 2-amino-4-(thiazol-2-yl)thiazole derivative.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of 2-Hydrazinyl-4-(thiazol-2-yl)thiazole Derivatives
This protocol outlines the synthesis of 2-hydrazinylthiazole derivatives, which can serve as intermediates for further derivatization.
Materials:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
A mixture of this compound and thiosemicarbazide in ethanol is heated under reflux for 4-6 hours.[3][4]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.[3]
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization from ethanol to yield the pure 2-hydrazinyl-4-(thiazol-2-yl)thiazole derivative.[4]
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubate the plates for an additional 48 to 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Structure-Activity Relationships (SAR)
The anticancer activity of many thiazole derivatives is attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[1] The general structure-activity relationship suggests that the nature and position of substituents on the thiazole and associated rings can significantly influence the biological activity. For instance, the presence of electron-withdrawing or electron-donating groups on an aryl substituent can modulate the compound's potency.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of thiazole derivatives with significant potential in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the derivatization of this scaffold and to develop novel therapeutic agents. Further investigation into the synthesis of a broader range of derivatives and a systematic evaluation of their biological activities are warranted to fully exploit the potential of this chemical class.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Hantzsch thiazole synthesis with 2-Bromo-1-(thiazol-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Hantzsch thiazole synthesis, with a specific focus on reactions involving 2-bromo-1-(thiazol-2-yl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch thiazole synthesis with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.
-
Suboptimal Temperature: The reaction temperature might be too low. While some reactions proceed at room temperature, heating is often required to drive the reaction to completion. Refluxing in a suitable solvent like ethanol is a common practice.
-
Reagent Quality: The quality of your reagents is crucial. This compound can be sensitive to light and moisture. Ensure it is stored correctly under inert gas and at a low temperature (2-8°C).[1] Thiourea or the thioamide should also be of high purity.
-
Incorrect Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess (e.g., 1.5 equivalents) of the thioamide or thiourea can sometimes improve yields by shifting the equilibrium towards the product.[2]
-
Product Precipitation: The initial product of the Hantzsch synthesis is often the hydrobromide (HBr) salt of the thiazole, which can be soluble in the reaction solvent (e.g., methanol).[2] To precipitate the final product, the reaction mixture needs to be neutralized with a weak base like sodium carbonate or sodium bicarbonate solution after cooling.
-
Alternative Methods: Consider alternative, often higher-yielding, synthetic approaches. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[3][4] Solvent-free reactions or the use of catalysts like silica-supported tungstosilicic acid can also enhance efficiency.[1][5][6]
Q2: I am observing multiple spots on my TLC, indicating side products. What are these and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some possibilities and mitigation strategies:
-
Isomeric Products: When using N-substituted thioureas, there is a possibility of forming two different isomers. The regioselectivity of the reaction can be influenced by the reaction conditions. Neutral or basic conditions typically favor the formation of 2-(N-substituted amino)thiazoles. Running the reaction under acidic conditions can lead to a mixture of isomers.[7]
-
Decomposition of Starting Material: this compound can be unstable. Avoid prolonged exposure to high temperatures or incompatible substances like strong oxidizing agents and amines, which can lead to decomposition.[6]
-
Self-condensation of the α-haloketone: Although less common, under certain conditions, the α-haloketone can undergo self-condensation. Ensuring a stoichiometric or slight excess of the thioamide can help to minimize this.
To minimize side products, ensure precise control over reaction conditions (temperature, pH) and use high-purity reagents.
Q3: I am having difficulty purifying my final product. What are the best practices?
A3: Purification of the thiazole product can be challenging depending on the impurities. Here are some recommended procedures:
-
Filtration: If the product precipitates upon neutralization, simple vacuum filtration is often the first step. Wash the collected solid with cold solvent (e.g., water or ethanol) to remove soluble impurities.[2]
-
Recrystallization: For further purification, recrystallization is a powerful technique. Ethanol is a commonly used solvent for recrystallizing thiazole derivatives.
-
Silica Gel Chromatography: If recrystallization is ineffective or if you have a mixture of isomers or other closely related impurities, column chromatography on silica gel is the method of choice. A solvent system such as ethyl acetate/hexanes is often effective.
Q4: My reaction seems to stall or not proceed at all. What should I check?
A4: A stalled reaction can be frustrating. Here is a checklist of things to investigate:
-
Reagent Activity: Confirm the activity of your this compound. If it has been stored for a long time or improperly, it may have degraded.
-
Solvent Choice: Ensure you are using an appropriate solvent. Alcohols like ethanol and methanol are common choices. In some cases, a mixture of ethanol and water can be effective.[1][6]
-
Heating: Double-check your heating apparatus to ensure it is reaching and maintaining the target temperature.
-
Stirring: Ensure adequate stirring to maintain a homogeneous reaction mixture.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Hantzsch thiazole synthesis?
A: The Hantzsch thiazole synthesis is a cyclocondensation reaction. It begins with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[2]
Q: Are there greener alternatives to the traditional Hantzsch synthesis?
A: Yes, several more environmentally friendly methods have been developed. These include:
-
Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and can sometimes be performed without a solvent.[3][4]
-
Ultrasonic irradiation: This can be another energy-efficient way to promote the reaction, often at room temperature.[1][6]
-
Solvent-free synthesis: Grinding the reactants together, sometimes with a catalyst, can lead to a successful reaction without the need for a solvent.[5]
-
Use of green catalysts: Reusable catalysts, such as silica-supported tungstosilicic acid, can be employed to make the process more sustainable.[1][6]
Q: What is the role of the base in the work-up procedure?
A: The Hantzsch reaction is often carried out under conditions that produce the thiazole product as its hydrohalide salt (e.g., HBr salt). This salt is often soluble in the reaction solvent. Adding a weak base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), neutralizes the acid, deprotonating the thiazole and causing the neutral, often less soluble, product to precipitate out of the solution, allowing for its isolation by filtration.[2]
Q: Can I use other thio-compounds besides thiourea?
A: Yes, the Hantzsch synthesis is versatile and can be performed with various thioamides (R-C(S)NH₂) to introduce different substituents at the 2-position of the thiazole ring. Thiosemicarbazides can also be used to synthesize 2-hydrazinothiazoles.
Data Presentation
The following table summarizes typical reaction conditions for Hantzsch-type syntheses, providing a baseline for optimization. Note that yields are highly dependent on the specific substrates and conditions used.
| α-Haloketone | Thioamide/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 0.5 | ~99 | [2] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | 90 (Microwave) | 0.5 | 95 | [3] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [1][6] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ethanol/Water (1:1) | Room Temp (Ultrasonic) | 1.5-2 | 82-90 | [1][6] |
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis of a 2-Aminothiazole Derivative
This protocol is adapted from a standard procedure and can be used as a starting point for the reaction of this compound with thiourea.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 mmol) in ethanol (10 mL).
-
Addition of α-Haloketone: To the stirred solution, add this compound (1.0 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) and stir. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol offers a more rapid and often higher-yielding alternative.
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the desired thioamide or thiourea (1.1 mmol), and a suitable solvent such as ethanol or methanol (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 90-120°C) for a short duration (e.g., 10-30 minutes).[3]
-
Work-up and Isolation: After cooling, the work-up procedure is similar to the conventional method, involving neutralization with a weak base to precipitate the product, followed by filtration and purification.
Mandatory Visualizations
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactions with 2-Bromo-1-(thiazol-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(thiazol-2-yl)ethanone. The information is designed to help identify and mitigate the formation of common side products in reactions such as the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most frequently encountered side products include:
-
1-(Thiazol-2-yl)ethanone: Formed via dehalogenation of the starting material.
-
2-Hydroxy-1-(thiazol-2-yl)ethanone: Results from the hydrolysis of the bromo group.
-
1,4-Bis(thiazol-2-yl)butane-1,4-dione: A dimerization product arising from the self-condensation of the starting material.
-
Isomeric Thiazole Derivatives: Can form when using unsymmetrical thioureas or other nucleophiles, leading to different substitution patterns on the resulting thiazole ring.
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: A combination of analytical techniques is recommended for the detection and quantification of side products. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress and the presence of impurities. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for separating and identifying the main product and various side products by their mass-to-charge ratios and fragmentation patterns.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for structural elucidation of both the desired product and any isolated impurities.
Q3: What general precautions should I take to minimize side product formation?
A3: To ensure a successful reaction with minimal side products, consider the following general precautions:
-
Use dry solvents and reagents: this compound is sensitive to moisture, which can lead to hydrolysis. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Control reaction temperature: Many side reactions, such as dimerization, are accelerated at higher temperatures. Maintaining the recommended reaction temperature is crucial.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and degradation of sensitive reagents.
-
Purity of starting materials: Ensure the this compound and other reactants are of high purity to avoid introducing contaminants that could lead to unforeseen side reactions.
-
Order of addition: In some cases, the order in which reagents are added can influence the reaction outcome. It is often recommended to add the α-haloketone to the solution of the nucleophile (e.g., thiourea) to maintain a low concentration of the electrophile and minimize self-condensation.
Troubleshooting Guides
This section provides specific guidance on how to address the formation of common side products.
Issue 1: Formation of 1-(Thiazol-2-yl)ethanone (Dehalogenation Product)
Symptoms:
-
Presence of a peak corresponding to the mass of 1-(thiazol-2-yl)ethanone in the GC-MS or LC-MS analysis.
-
¹H NMR signals consistent with the debrominated ketone.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Presence of reducing agents | Ensure all reagents and solvents are free from reducing impurities. |
| Basic reaction conditions | While some reactions require a base, strong bases can promote dehalogenation. If possible, use a weaker, non-nucleophilic base or a stoichiometric amount of a mild base. |
| Extended reaction times or high temperatures | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. |
Issue 2: Formation of 2-Hydroxy-1-(thiazol-2-yl)ethanone (Hydrolysis Product)
Symptoms:
-
A peak in the mass spectrum corresponding to the hydroxylated product.
-
Broad signals in the ¹H NMR spectrum indicative of a hydroxyl group.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Presence of water in the reaction mixture | Use anhydrous solvents and dry all glassware thoroughly before use. Store this compound in a desiccator. |
| Use of protic solvents | If the reaction chemistry allows, consider using aprotic solvents like THF, DMF, or acetonitrile. |
| Aqueous work-up | Minimize the exposure time to water during the work-up procedure and perform extractions promptly. |
Issue 3: Formation of 1,4-Bis(thiazol-2-yl)butane-1,4-dione (Dimerization Product)
Symptoms:
-
Observation of a high molecular weight peak in the mass spectrum corresponding to the dimer.
-
Complex multiplets in the ¹H NMR spectrum.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| High concentration of this compound | Use a more dilute solution of the α-haloketone. Consider slow addition of the ketone to the reaction mixture to maintain a low instantaneous concentration. |
| Presence of a base | The enolate of the ketone, formed in the presence of a base, can act as a nucleophile. Use a non-nucleophilic base or carefully control the stoichiometry. |
| Elevated reaction temperature | Perform the reaction at the lowest effective temperature. |
Issue 4: Formation of Isomeric Thiazole Products
Symptoms:
-
Multiple product spots on TLC with similar Rf values.
-
Presence of multiple isomers in the LC-MS or GC-MS analysis.
-
Complex NMR spectra showing overlapping signals.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Use of unsymmetrical thioureas | The reaction of an α-haloketone with an N-substituted thiourea can lead to the formation of both 2-(substituted amino)thiazoles and 3-substituted 2-iminothiazolines, especially under acidic conditions.[3] |
| Reaction conditions affecting regioselectivity | Carefully control the pH of the reaction. Neutral or slightly basic conditions generally favor the formation of 2-aminothiazole derivatives. Acidic conditions can lead to a mixture of isomers.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(thiazol-2-yl)thiazole
This protocol is adapted from established procedures for Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain 2-Amino-4-(thiazol-2-yl)thiazole. Further purification can be achieved by recrystallization from ethanol.
Visualizations
Diagram 1: General Reaction Scheme and Side Product Pathways
Caption: Reaction scheme for the synthesis of 2-Amino-4-(thiazol-2-yl)thiazole and pathways to common side products.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Purification of 2-Bromo-1-(thiazol-2-yl)ethanone reaction products by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 2-bromo-1-(thiazol-2-yl)ethanone reaction products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by column chromatography.
Question: My product is not separating from the starting material (1-(thiazol-2-yl)ethanone). What can I do?
Answer:
Poor separation between the product and starting material is a common issue. Here are several steps you can take to improve resolution:
-
Optimize the Solvent System: The polarity of your eluent is critical. If the spots are too close on the TLC plate, you need to adjust the solvent mixture.
-
Start with a low polarity system, such as 20:80 ethyl acetate/petroleum ether, and gradually increase the polarity by adding more ethyl acetate.[1]
-
Run a TLC gradient to find the optimal solvent ratio that provides the best separation between your product and the starting material. An ideal Rf value for your product is between 0.2 and 0.4 to ensure good separation on the column.[2]
-
-
Use a Longer Column: Increasing the length of your silica gel column can improve separation by providing more surface area for the components to interact with the stationary phase.
-
Consider a Different Solvent System: If adjusting the ethyl acetate/hexane system is not effective, you can try other solvent systems. For example, a mixture of dichloromethane and hexane can sometimes provide different selectivity.
Question: I am observing multiple spots on my TLC, and I am unsure which one is my product.
Answer:
Identifying the correct spot on your TLC plate is crucial before proceeding with column chromatography.
-
Co-spotting: Spot your crude reaction mixture on the TLC plate in one lane. In an adjacent lane, spot a known standard of your starting material. In a third lane, spot both the crude mixture and the starting material on top of each other (co-spot). This will help you identify the spot corresponding to the starting material. Your product should be the other major spot.
-
UV Visualization: this compound contains a UV-active thiazole ring, so it should be visible under a UV lamp (254 nm).
-
Staining: If your product is not UV-active or for better visualization, you can use a developing stain. An iodine chamber is a good general-purpose stain for many organic compounds.
Question: My product seems to be degrading on the silica gel column. What are the signs, and how can I prevent it?
Answer:
Alpha-bromoketones can be sensitive to the acidic nature of silica gel, which can lead to decomposition.
-
Signs of Degradation: You may observe streaking on your TLC plate, the appearance of new, more polar spots during the column run, or a lower than expected yield of the purified product.
-
Preventative Measures:
-
Neutralize the Silica Gel: You can neutralize the silica gel by adding a small amount of a non-polar base, such as triethylamine (0.1-1%), to your eluent system.[2] This can help to prevent the degradation of acid-sensitive compounds.
-
Work Quickly: Do not let your crude product sit on the silica gel for an extended period. Prepare your column, load your sample, and run the chromatography in a timely manner.
-
Use Alumina: As an alternative to silica gel, you can use neutral or basic alumina as the stationary phase, which is less acidic.
-
Question: The column is running very slowly. How can I speed it up?
Answer:
A slow-running column can be frustrating and can increase the risk of product degradation.
-
Packing the Column: Ensure your column is packed correctly. A poorly packed column with air bubbles or channels can lead to slow and inefficient separation.
-
Particle Size of Silica: Using silica gel with a larger particle size will result in a faster flow rate, but may decrease separation efficiency.
-
Applying Pressure (Flash Chromatography): Use positive pressure from a nitrogen or argon line, or a hand pump, to gently force the eluent through the column. This technique, known as flash chromatography, is much faster than traditional gravity chromatography.[3]
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A common and effective eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes). A starting ratio of 20:80 (ethyl acetate:petroleum ether) has been reported to be successful.[1] However, the optimal ratio will depend on the specific reaction mixture and should be determined by TLC analysis.
Q2: What are the key properties of this compound that I should be aware of during purification?
This compound is known to be sensitive to light and moisture.[4] Therefore, it is advisable to protect it from direct light and to use dry solvents and glassware to prevent hydrolysis. Its melting point is reported to be in the range of 54-55°C.[4]
Q3: Can I use other chromatographic techniques for purification?
Yes, other techniques can be employed:
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a quick and effective method.
-
High-Performance Liquid Chromatography (HPLC): For very high purity requirements and for analytical purposes, reverse-phase HPLC can be used.[5]
Q4: How can I monitor the progress of my column chromatography?
You should collect fractions of the eluent as it comes off the column. The progress is monitored by TLC analysis of these fractions. Spot a small amount from each fraction on a TLC plate to identify which fractions contain your purified product.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most applications. Consider neutral alumina for acid-sensitive compounds. |
| Mobile Phase (Eluent) | Ethyl Acetate/Petroleum Ether | Start with a 20:80 ratio and optimize based on TLC.[1] |
| TLC Rf of Product | 0.2 - 0.4 | This range typically provides the best separation in column chromatography.[2] |
| Column Loading | 1-10% of silica gel weight | Overloading the column will lead to poor separation. |
| Detection | UV light (254 nm), Iodine stain | The thiazole ring is UV active. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification:
-
Preparation of the Slurry: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 10:90 ethyl acetate/petroleum ether). Swirl to create a uniform slurry.
-
Packing the Column: Secure a glass column with a stopcock in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Adding the Sample: Once the silica has settled, add a thin layer of sand on top to protect the surface. Allow the solvent to drain to the level of the sand. Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent, and carefully apply it to the top of the silica gel using a pipette.
-
Elution: Carefully add the eluent to the top of the column, taking care not to disturb the surface. Open the stopcock and begin collecting fractions. For flash chromatography, apply gentle pressure to the top of the column.
-
Monitoring: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for chromatography purification.
References
Technical Support Center: Synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Bromo-1-(thiazol-2-yl)ethanone reactions. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time. Phenyltrimethylammonium tribromide can also degrade. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Moisture in Reaction: The presence of water can hydrolyze the brominating agent or react with intermediates. 4. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | 1. Use a fresh batch of the brominating agent. For NBS, it can be recrystallized. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature incrementally. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Carefully check the molar equivalents of the starting material and brominating agent. A slight excess (1.05-1.1 equivalents) of the brominating agent may be beneficial. |
| Formation of Multiple Products (Impure Sample) | 1. Over-bromination: Dibromination of the acetyl group or bromination on the thiazole ring can occur, especially with excess brominating agent or at higher temperatures.[1][2] 2. Side Reactions: The thiazole ring is susceptible to electrophilic substitution, which can compete with the desired α-bromination of the ketone.[1][2] 3. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Use a controlled amount of the brominating agent (1.0 to 1.1 equivalents). Add the brominating agent slowly and maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity.[3] 2. Employ a milder brominating agent. Consider using copper(II) bromide for higher regioselectivity.[3] The choice of solvent can also influence the outcome. 3. Perform the reaction at the lowest effective temperature and for the minimum time required for completion. |
| Difficult Purification | 1. Presence of Unreacted Starting Material: Incomplete reaction. 2. Closely Eluting Impurities: Byproducts may have similar polarity to the desired product. 3. Oily Product: The product may not crystallize easily. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Utilize silica gel column chromatography with a carefully selected eluent system. A common system is a mixture of ethyl acetate and petroleum ether.[4] Gradient elution may be necessary to separate closely related compounds. 3. The product is reported to be a solidified oil.[4] If crystallization is difficult, purification by column chromatography is the recommended method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the α-bromination of 2-acetylthiazole (1-(thiazol-2-yl)ethanone) using a suitable brominating agent.[4]
Q2: Which brominating agent is best for this reaction?
A2: Several brominating agents can be used, each with its own advantages. Phenyltrimethylammonium tribromide has been reported to give a high yield (88%).[4] N-Bromosuccinimide (NBS) is a milder and safer alternative to liquid bromine, which can reduce the risk of over-bromination. Copper(II) bromide is another option that can offer high regioselectivity.[3] The choice of agent may depend on the specific experimental setup and desired purity.
Q3: How can I avoid bromination on the thiazole ring?
A3: Bromination of the thiazole ring is a potential side reaction.[1][2] To minimize this, it is crucial to control the reaction conditions, particularly temperature. Running the reaction at lower temperatures (e.g., 0-5 °C) can favor the desired α-bromination of the ketone.[3] Using a milder brominating agent and avoiding a large excess of it can also help improve selectivity.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Q5: My final product is an oil, not a solid. How should I purify it?
A5: this compound has been described as a solidified oil.[4] If the crude product is oily, purification via silica gel column chromatography is the most appropriate method. A common eluent system is a mixture of ethyl acetate and petroleum ether.[4]
Data Presentation
Comparison of Brominating Agents
| Brominating Agent | Typical Solvent | Temperature (°C) | Reported Yield (%) | Notes |
| Phenyltrimethylammonium tribromide | Tetrahydrofuran (THF) | 35 | 88 | High yield reported in a specific protocol.[4] |
| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | 0 - Room Temp | Variable | Milder reagent, can offer better control and reduce over-bromination.[3] |
| Bromine (Br₂) | Acetic Acid, Chloroform | 0 - Room Temp | Variable | Highly reactive, can lead to over-bromination and side reactions on the thiazole ring.[1][2] |
| Copper(II) Bromide (CuBr₂) | Acetonitrile, Ethanol | Room Temp - Reflux | Variable | Can provide high regioselectivity for the desired product.[3] |
Experimental Protocols
Detailed Methodology for Bromination using Phenyltrimethylammonium Tribromide
This protocol is based on a reported synthesis of this compound with a high yield.[4]
Materials:
-
1-(Thiazol-2-yl)ethanone (2-acetylthiazole)
-
Phenyltrimethylammonium tribromide
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Petroleum Ether
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 1-(thiazol-2-yl)ethanone in anhydrous THF.
-
In a separate flask, prepare a solution of 1 equivalent of phenyltrimethylammonium tribromide in anhydrous THF.
-
Slowly add the 1-(thiazol-2-yl)ethanone solution dropwise to the phenyltrimethylammonium tribromide solution with stirring.
-
Heat the reaction mixture to 35°C and continue stirring for 3 hours.
-
Allow the reaction mixture to stand overnight at room temperature.
-
A solid precipitate will form. Remove the solid by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Purify the product by silica gel column chromatography using an eluent of 20:80 ethyl acetate/petroleum ether.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solidified oil.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
References
Stability issues of 2-Bromo-1-(thiazol-2-yl)ethanone under reaction conditions
Welcome to the technical support center for 2-Bromo-1-(thiazol-2-yl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and optimizing reaction conditions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is sensitive to light and moisture.[1] It is recommended to store the compound under an inert atmosphere (such as nitrogen or argon) at 2-8°C to prevent degradation.[1] As a reactive α-haloketone, it is also susceptible to nucleophilic attack and can undergo various reactions under both acidic and basic conditions.
Q2: What are the common side reactions observed when using this compound?
A2: The primary side reactions involve its reactivity as an α-haloketone. These can include:
-
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles present in the reaction mixture.
-
Condensation Reactions: The carbonyl group can react with amines or other nucleophiles.
-
Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.[2][3][4]
-
Hydrolysis: In the presence of water, the compound can hydrolyze.
Q3: How can I minimize the formation of side products during my reaction?
A3: To minimize side products, consider the following:
-
Control of Reaction Conditions: Carefully control the temperature, reaction time, and pH of your reaction mixture.[5] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5]
-
Inert Atmosphere: If your reaction is sensitive to moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Purification of Starting Materials: Ensure the purity of your this compound and other reactants to avoid introducing unwanted nucleophiles or catalysts.
-
Choice of Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, polar aprotic solvents can favor S\N2 reactions by not solvating the nucleophile as strongly as polar protic solvents.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Hantzsch Thiazole Synthesis
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | Screen different solvents such as ethanol, methanol, or DMF. The choice of solvent can significantly affect reaction rates and yields.[5] |
| Suboptimal Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to reflux to achieve a reasonable rate. |
| Poor Quality Starting Material | Ensure the purity of this compound and the thioamide. Impurities can interfere with the reaction. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. A slight excess of the thioamide is sometimes used. |
| Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition of the product.[5] |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Decomposition of Starting Material | Due to its sensitivity to light and moisture, ensure the starting material has been properly stored and handled.[1] |
| Side Reactions with Base/Nucleophile | If using a base, consider its strength and stoichiometry carefully. Strong bases can promote side reactions like the Favorskii rearrangement.[3][4] The use of a weaker base or controlling the pH might be necessary. |
| Reaction with Solvent | Protic solvents like alcohols can potentially act as nucleophiles under certain conditions. Consider using a polar aprotic solvent if this is suspected. |
| Temperature Too High | Running the reaction at an elevated temperature for an extended period can lead to decomposition and the formation of byproducts. Optimize the temperature and reaction time. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H4BrNOS | [1] |
| Molecular Weight | 206.06 g/mol | [1] |
| Melting Point | 54-55 °C | [1] |
| Boiling Point | 266.7 °C at 760 mmHg | [1] |
| Appearance | Solid | |
| Solubility | Slightly soluble in acetonitrile and sparingly soluble in chloroform. | [1] |
| Storage Temperature | 2-8 °C under inert gas. | [1] |
| Stability | Light and moisture sensitive. | [1] |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives from this compound and a thioamide.
Materials:
-
This compound
-
Thioamide (e.g., thiourea)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve the thioamide in ethanol.
-
Add this compound to the solution. The molar ratio may need to be optimized, but a 1:1 or a slight excess of the thioamide is common.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Potential reaction pathways of this compound.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of Product Mixtures Containing 2-Bromo-1-(thiazol-2-yl)ethanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in removing unreacted 2-Bromo-1-(thiazol-2-yl)ethanone, a common electrophilic intermediate, from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why can it be difficult to remove unreacted this compound?
A1: The removal of this α-bromoketone can be challenging for several reasons. Its polarity may be very similar to that of the desired product, leading to co-elution during column chromatography.[1] Furthermore, as a reactive electrophile, it can degrade or streak on silica gel, complicating purification.[1] In many cases, reactions involving this reagent do not go to completion, making efficient purification essential.[1]
Q2: What are the primary methods for removing this impurity?
A2: The three main strategies for removing unreacted this compound are flash column chromatography, recrystallization, and chemical scavenging. The optimal method depends on the specific properties of the desired product and the scale of the reaction.
Q3: Are there specific safety precautions for handling this compound?
A3: Yes. This compound is a hazardous substance. It is harmful if swallowed and causes skin and eye burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can I simply wash my reaction mixture with water (aqueous work-up) to remove it?
A4: A simple aqueous work-up is unlikely to be sufficient on its own. While it is a crucial step for removing inorganic salts and highly polar impurities, this compound is an organic compound with limited water solubility and will primarily remain in the organic layer.[2] However, an aqueous work-up is a critical prerequisite to other purification techniques.
Q5: Is it better to try and force my reaction to completion to avoid this purification issue?
A5: While driving a reaction to completion is ideal, using a large excess of a reagent or harsh conditions can often lead to the formation of byproducts that are even more difficult to separate than the starting material.[1] Developing a robust purification strategy for the existing mixture is often a more efficient and practical approach.
Troubleshooting Purification Challenges
This section addresses common problems encountered during the purification process and offers targeted solutions.
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Starting Material | The polarity of the product and the unreacted α-bromoketone are too similar in the chosen eluent. | Optimize Chromatography: • Perform thorough thin-layer chromatography (TLC) screening with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).[3] • Consider adding a small amount of a different solvent, like toluene, to the mobile phase to alter selectivity.[1] • Switch to a different stationary phase, such as reverse-phase (C18) silica or alumina. |
| Product Streaking or Decomposing on Silica Gel | The α-bromoketone or the product is unstable on acidic silica gel.[4] | Modify Chromatographic Conditions: • Neutralize the silica gel by adding 1% triethylamine to the eluent. • Minimize contact time by using flash chromatography rather than gravity chromatography.[5] • If instability persists, avoid silica gel and purify by recrystallization or using a scavenger. |
| "Oiling Out" or Failure to Crystallize | The crude material is too impure, the wrong solvent is being used, or the solution is cooling too rapidly.[6] | Optimize Recrystallization: • Screen a wide range of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[3][6] • Ensure the solution cools slowly to encourage crystal formation. Scratching the flask or adding a seed crystal can help induce nucleation.[3] • If the compound is oily, try dissolving it in a minimal amount of a "good" solvent and adding a "poor" solvent dropwise until turbidity appears, then heat to clarify and cool slowly.[6] |
| Low Yield After Purification | The chosen method is not suitable for the scale or properties of the compounds. | Employ a Chemical Scavenger: • Before attempting chromatography or crystallization, treat the crude mixture with a nucleophilic scavenger resin (e.g., amine-functionalized) to react with the excess electrophilic α-bromoketone.[7][8] • The resulting adduct can be easily removed by filtration (if a solid resin is used) or an acidic wash, simplifying the subsequent final purification step.[8] |
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄BrNOS |
| Molecular Weight | 206.06 g/mol |
| Physical Form | Solid |
| Melting Point | 54-55 °C |
| Boiling Point | 266.7 °C at 760 mmHg |
| Solubility | Chloroform (Sparingly), Acetonitrile (Slightly) |
Table 2: Comparison of Primary Purification Methods
| Method | Advantages | Disadvantages | Best Suited For |
|---|---|---|---|
| Flash Chromatography | High resolution, applicable to most organic compounds, scalable.[5] | Can be time-consuming, requires significant solvent, potential for compound decomposition on silica.[4] | Separating mixtures with different polarities, especially when crystallization fails. |
| Recrystallization | Can yield very pure material, cost-effective, simple equipment. | Only works for solid products, requires significant solubility difference, can have low recovery.[6] | Purifying solid products that have impurities with different solubility profiles. |
| Chemical Scavenging | Highly selective for reactive impurities, simplifies work-up, drives reactions to completion, amenable to automation.[7][9] | Scavenger must not react with the desired product, requires an additional reaction step. | Removing excess reactive reagents like electrophiles or nucleophiles from a crude mixture prior to final purification. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purification using a silica gel column.
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point for thiazole derivatives is a mixture of hexane and ethyl acetate.[3] The ideal system should give the desired product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (typically 50-100 times the weight of the crude material) in the least polar eluent. Pour the slurry into the column and use air pressure to pack it tightly, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of the eluent or another suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle air pressure to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[10]
Protocol 2: Removal Using a Nucleophilic Scavenger Resin
This method uses a polymer-bound amine to covalently bind and remove the unreacted α-bromoketone.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or THF).
-
Scavenging: Add an amine-functionalized scavenger resin (e.g., polymer-bound Tris(2-aminoethyl)amine, ~2-3 equivalents relative to the excess bromoketone).
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the this compound spot.
-
Filtration: Filter the mixture to remove the resin beads, which now have the unwanted starting material covalently attached.[8]
-
Work-up: Wash the filtrate with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Final Purification: The resulting product should be significantly purer and may be used directly or subjected to a final, simplified purification by chromatography or recrystallization if needed.
Visualized Workflows
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. benchchem.com [benchchem.com]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Combichem scavenging [pubsapp.acs.org]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reactions of 2-Bromo-1-(thiazol-2-yl)ethanone with Substituted Thioureas
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-aminothiazole derivatives from 2-bromo-1-(thiazol-2-yl)ethanone and substituted thioureas. This reaction, a variation of the Hantzsch thiazole synthesis, is a cornerstone for the creation of a wide array of biologically active molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to optimize your reaction conditions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Poor quality of starting materials: Impurities in this compound or the substituted thiourea can lead to side reactions. | - Ensure the purity of starting materials using techniques like NMR or melting point analysis.- Use freshly purified reagents if possible. |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | - If the reaction is slow, consider gentle heating (e.g., 40-60 °C).- For exothermic reactions or sensitive substrates, running the reaction at room temperature or even 0 °C might be necessary. Monitor the reaction progress by TLC. | |
| Incorrect solvent: The choice of solvent is crucial for reactant solubility and reaction rate. | - Ethanol and methanol are commonly used and effective solvents.[1][2]- For less reactive substrates, a higher boiling point solvent like DMF might be beneficial, but be aware of potential side reactions at elevated temperatures.- A mixture of ethanol and water (1:1) has also been reported to be effective.[3][4] | |
| Inappropriate base or lack thereof: While the reaction can proceed without a base, one is often added to neutralize the HBr formed. | - A weak base like sodium carbonate or triethylamine can be used during workup to neutralize the acid and precipitate the product.[1][2] | |
| Formation of Side Products | Reaction under strongly acidic conditions: This can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[5] | - Maintain neutral or slightly basic conditions, especially during workup, to favor the formation of the desired 2-aminothiazole. |
| Prolonged reaction time or excessive heat: This can lead to decomposition of the product or the formation of polymeric materials. | - Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Avoid unnecessarily high temperatures. | |
| Difficulty in Product Purification | Product is soluble in the workup solvent: The product may not precipitate upon neutralization. | - If the product is soluble in water, extraction with an organic solvent like ethyl acetate will be necessary after neutralization. |
| Oily product or failure to crystallize: The crude product may not be pure enough to solidify. | - Attempt purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes).- Try trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization. | |
| Product is a salt: The initial product is often the hydrobromide salt, which can be soluble in polar solvents.[2] | - Neutralize the reaction mixture with a base like 5% sodium carbonate solution to deprotonate the product and facilitate its precipitation.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch thiazole synthesis?
A1: The reaction proceeds through a multistep pathway. It begins with a nucleophilic attack of the sulfur atom from the thiourea on the α-carbon of the this compound, displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1]
Q2: What is a typical molar ratio of reactants?
A2: A common approach is to use a slight excess of the thiourea derivative (e.g., 1.1 to 1.5 equivalents) relative to the this compound.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable mobile phase, such as 50% ethyl acetate in hexanes, can be used to separate the starting materials from the product.[1] The disappearance of the starting material spot indicates the completion of the reaction.
Q4: My product precipitated from the reaction mixture. Is it pure enough for characterization?
A4: In many cases, the precipitated product after neutralization is of high purity.[1] However, it is always recommended to check the purity by TLC and melting point determination. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Q5: Are there any alternative, more environmentally friendly methods for this synthesis?
A5: Yes, solvent-free conditions have been explored for the Hantzsch synthesis, where the reactants are ground together, sometimes with a few drops of a wetting agent like ethanol.[6] This method can lead to shorter reaction times and high yields.[6] Additionally, ultrasonic irradiation in an ethanol/water mixture has been shown to be an efficient and green alternative to conventional heating.[3][4]
Data Presentation
The following table summarizes reaction conditions and reported yields for the Hantzsch synthesis of 2-aminothiazoles using α-bromo ketones and thioureas from various literature sources. While the exact substrate this compound is not always specified, the data provides a useful comparison for optimizing your reaction.
| α-Bromo Ketone | Thiourea | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 °C | 30 min | 99% | [2] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1:1) | 65 °C | 2-3.5 h | 79-90% | [3][4] |
| 2-Bromoacetophenones | Thiourea | None (Solvent-free) | Room Temp | Few seconds | Good yields | [7] |
| Ring-substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | (in microreactor) | 70 °C | N/A | Good conversion | [8] |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-(thiazol-2-yl)thiazole Derivatives:
This protocol is a generalized procedure based on common practices for the Hantzsch thiazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted thiourea (1.1 - 1.5 eq)
-
Ethanol or Methanol
-
5% aqueous Sodium Carbonate solution
-
Stir bar
-
Round-bottom flask
-
Condenser (if heating)
-
Stir plate/hot plate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted thiourea in ethanol (or methanol).
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80°C), monitoring the reaction progress by TLC.
-
Once the reaction is complete (typically 30 minutes to a few hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.[1][2]
-
Stir the resulting suspension for 15-30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product in a desiccator or a vacuum oven.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
Visualizations
Caption: A typical experimental workflow for the Hantzsch synthesis of 2-aminothiazoles.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Preventing dimerization of 2-Bromo-1-(thiazol-2-yl)ethanone
Technical Support Center: 2-Bromo-1-(thiazol-2-yl)ethanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of this compound to prevent its dimerization and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to dimerization?
This compound is a reactive α-haloketone, a class of compounds known for their instability.[1] Its reactivity stems from two electrophilic sites: the carbon atom bonded to the bromine and the carbonyl carbon.[2][3] This dual reactivity, coupled with the presence of an acidic α-hydrogen, makes it susceptible to self-condensation or dimerization, especially in the presence of bases, light, or moisture.[4][5][6] The dimerization process leads to the formation of impurities and a reduction in the yield of the desired monomeric compound.
Q2: What are the primary factors that promote the dimerization of this compound?
The primary factors that can induce dimerization and degradation include:
-
Presence of Bases: Bases can deprotonate the α-carbon, forming an enolate that can act as a nucleophile and attack another molecule of the α-haloketone.
-
Exposure to Light and Moisture: The compound is known to be sensitive to both light and moisture, which can catalyze decomposition.[4][5]
-
Elevated Temperatures: Higher temperatures can increase the rate of decomposition and dimerization reactions.
-
Improper Storage: Storing the compound without an inert atmosphere can lead to oxidative degradation and reactions with atmospheric moisture.[4][5]
Q3: How can I detect the presence of dimers or other impurities in my sample of this compound?
Standard analytical techniques can be employed to assess the purity of your sample:
-
Thin Layer Chromatography (TLC): A quick method to visualize the presence of less polar dimer products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify the characteristic signals of the monomer and any dimerization byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for separating the monomer from its dimer and confirming their respective molecular weights.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in reactions using this compound. | Dimerization or degradation of the starting material. | 1. Verify the purity of the starting material before use. 2. Use freshly purified or newly purchased reagent. 3. Modify reaction conditions: add the α-haloketone slowly to the reaction mixture.[6] |
| Formation of an insoluble precipitate during storage. | Dimerization or polymerization product. | 1. Discard the reagent as it is likely degraded. 2. Ensure future batches are stored under the recommended conditions (see Table 2). |
| Inconsistent reaction outcomes. | Variable purity of the this compound used. | 1. Standardize the storage and handling protocol for the reagent. 2. Purify the reagent immediately before use if its purity is questionable. |
| Discoloration of the solid reagent (e.g., turning darker). | Decomposition due to exposure to light, air, or moisture.[4][5] | 1. While the material may still be usable after purification, it is best to use a fresh, non-discolored batch. 2. Always store the reagent in a dark, airtight container under an inert atmosphere.[4][5] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3292-77-1[4][7] |
| Molecular Formula | C₅H₄BrNOS[7] |
| Molecular Weight | 206.06 g/mol [7] |
| Appearance | Orange to Dark Orange Solid[5] |
| Melting Point | 54-55 °C[4][7] |
| Boiling Point | 266.7 °C at 760 mmHg[4][7] |
| Solubility | Slightly soluble in Acetonitrile, Sparingly soluble in Chloroform[4][5] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[4][5] | To minimize thermal decomposition. |
| Atmosphere | Under an inert gas (Nitrogen or Argon)[4][5] | To prevent oxidation and reaction with moisture. |
| Light | Store in a dark or amber container[4][5] | The compound is light-sensitive.[4][5] |
| Container | Tightly closed container[7] | To prevent exposure to air and moisture. |
| Handling | Use in a chemical fume hood. Minimize dust generation. Avoid contact with skin and eyes.[7] | The compound is corrosive and an irritant.[5][7] |
Experimental Protocols
Protocol 1: Purification of this compound Prior to Use
If the purity of the reagent is in doubt, it can be purified by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents: Ethyl acetate, Petroleum ether (or Hexanes)
-
Glassware for chromatography
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting with 100% petroleum ether and gradually increasing the polarity). A typical eluent system is 20/80 ethyl acetate/petroleum ether.[5][8]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the purified solid under vacuum and immediately store it under an inert atmosphere at 2-8 °C.
Protocol 2: General Procedure for a Nucleophilic Substitution Reaction to Minimize Dimerization
This protocol outlines a general method for reacting this compound with a nucleophile while minimizing self-reaction.
Materials:
-
Purified this compound
-
Nucleophile (e.g., an amine, thiol, or phenol)
-
A suitable weak base (e.g., triethylamine, potassium carbonate)
-
Anhydrous reaction solvent (e.g., THF, acetonitrile, ethanol)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
To the flask, add the nucleophile, the weak base, and the anhydrous solvent. Stir the mixture until all components are dissolved.
-
In a separate flask, dissolve the purified this compound in the anhydrous solvent.
-
Using a syringe pump or a dropping funnel, add the solution of this compound dropwise to the stirred solution of the nucleophile over a prolonged period (e.g., 30-60 minutes). This slow addition maintains a low concentration of the electrophile, favoring the reaction with the nucleophile over self-dimerization.[6]
-
Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to further reduce the rate of potential side reactions.[6]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, proceed with the appropriate workup and purification of the desired product.
Visualizations
References
- 1. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE CAS#: 3292-77-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-1-thiazol-2-yl-ethanone | CAS#:3292-77-1 | Chemsrc [chemsrc.com]
- 8. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]
Technical Support Center: Recrystallization of 2-Bromo-1-(thiazol-2-yl)ethanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-bromo-1-(thiazol-2-yl)ethanone and its derivatives. This resource offers troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of these valuable synthetic intermediates.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
Question: I have dissolved my this compound derivative in a hot solvent and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?
Answer: The failure of crystals to form is a common issue in recrystallization and can stem from several factors:
-
Supersaturation Not Achieved: The solution may be too dilute, meaning the concentration of the compound is below its saturation point even at the lower temperature.
-
Solution: Reheat the solution to evaporate some of the solvent, thereby increasing the concentration. Once a slightly smaller volume is reached, allow the solution to cool again. Be cautious not to over-concentrate, as this can lead to the precipitation of impurities.
-
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at cold temperatures.
-
Solution: If possible, add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the cooled solution until it becomes slightly cloudy (turbid). This indicates the saturation point has been reached. Reheat the solution until it becomes clear again, and then allow it to cool slowly. Alternatively, the entire recrystallization process may need to be repeated with a different solvent system.
-
-
Lack of Nucleation Sites: Crystal formation requires an initial point of nucleation. Very clean and smooth glassware can sometimes hinder this process.
-
Solution:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic imperfections on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of the pure, solid compound, add a tiny crystal (a "seed crystal") to the cooled solution. This will provide a template for further crystal growth.
-
-
Issue 2: The Compound is "Oiling Out" Instead of Crystallizing
Question: My product is separating from the solution as an oil or liquid droplets rather than solid crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is more likely if the compound is impure, as impurities can depress the melting point.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with a cloth or paper towels.
-
If the problem persists, consider using a different solvent or solvent system with a lower boiling point.
-
Issue 3: The Recovered Crystals are Colored or Impure
Question: The crystals I obtained have a noticeable color, but the pure compound is expected to be white or off-white. How can I remove colored impurities?
Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Solution:
-
After dissolving your compound in the hot solvent, and before any cooling, add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Keep the solution hot and swirl it for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.
-
Allow the hot, filtered solution to cool slowly to form decolorized crystals.
Caution: Using too much charcoal can lead to a significant loss of your desired product, as it can also be adsorbed.
-
Issue 4: The Recrystallization Yield is Very Low
Question: After filtration and drying, I have a very small amount of purified product. What could have caused a low yield?
Answer: A low recovery of crystalline material can be due to several factors:
-
Using Too Much Solvent: This is a very common reason for low yields. An excessive amount of solvent will keep a larger portion of your compound dissolved in the mother liquor, even at low temperatures.
-
Premature Crystallization During Hot Filtration: If your compound crystallizes in the filter funnel during the removal of insoluble impurities, it will be lost. To prevent this, use a pre-heated filter funnel and a fluted filter paper for rapid filtration.
-
Incomplete Crystallization: Not allowing enough time for the solution to cool and for crystallization to complete can result in a lower yield.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Data Presentation: Solvents for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table summarizes solvents that have been used for the purification of this compound derivatives and related α-bromoketones.
| Compound Class/Example | Recrystallization Solvent(s) | Notes | Reference |
| 2-Bromo-4-phenyl-1,3-thiazole | Hexane | Slow crystallization was employed. | [1] |
| Thiazole Sulfonamide Derivatives | Absolute Ethanol | Used for the recrystallization of various derivatives. | [2] |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Chloroform | - | [3] |
| General α-Bromoketones | 50-80% Aqueous Ethanol | Used for washing crystals. | [4] |
| 2-(Bromoacetyl)-1,3-thiazole | Not recrystallized, purified by column chromatography (Ethyl Acetate/Petroleum Ether) | Resulted in a solidified oil, suggesting that recrystallization might be challenging for this specific compound. | [5] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is suitable when a single solvent with the desired temperature-dependent solubility for your this compound derivative has been identified (e.g., ethanol, chloroform).
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for some time, or by transferring them to a watch glass to air dry.
Protocol 2: Mixed Solvent Recrystallization
This method is useful when your compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible.
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (the solvent in which it is highly soluble) at room temperature.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent (the anti-solvent) dropwise with swirling until the solution becomes cloudy. This indicates that the solution is saturated.
-
Clarification: Gently heat the solution until it becomes clear again.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a small amount of the ice-cold mixed solvent system for washing.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 5. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 2-Bromo-1-(thiazol-2-yl)ethanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for chemical reactions involving 2-Bromo-1-(thiazol-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is a versatile building block primarily used in the synthesis of thiazole-containing compounds. The most common reactions include:
-
Hantzsch Thiazole Synthesis: This is a classic method for forming a new thiazole ring by reacting the α-haloketone with a thioamide or thiourea.
-
Cross-Coupling Reactions: The bromo-group allows for various palladium-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille couplings to form C-C bonds.
-
Alkylation Reactions: The reactive bromine atom makes it a good substrate for nucleophilic substitution reactions to introduce various alkyl or aryl groups.
Q2: Is a catalyst always necessary for the Hantzsch thiazole synthesis with this compound?
Not always. The Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea can proceed rapidly and in good yields without a catalyst, sometimes in a solvent-free environment.[1] However, in some cases, a catalyst can improve reaction efficiency and yield.
Q3: What catalysts are recommended for the Hantzsch thiazole synthesis?
For the Hantzsch synthesis involving this compound and its derivatives, a reusable and environmentally friendly option is silica-supported tungstosilisic acid.[2]
Q4: What types of catalysts are suitable for cross-coupling reactions with this compound?
Palladium(0) catalysts are highly effective for cross-coupling reactions. Specific catalyst systems depend on the type of coupling reaction. For instance, Pd(0)-catalyzed cross-coupling has been used for regioselective synthesis of 2-substituted 4-bromothiazoles.[3]
Troubleshooting Guides
Low Yield in Hantzsch Thiazole Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed for a sufficient amount of time.[4] |
| Suboptimal Temperature | If the reaction is sluggish, consider gentle heating (reflux).[5][6] For some substrates, ultrasonic irradiation at room temperature can be an effective alternative.[2] |
| Reagent Stoichiometry | Using a slight excess of the thioamide or thiourea can help drive the reaction to completion.[5] |
| Catalyst Inactivity | If using a solid-supported catalyst like silica-supported tungstosilisic acid, ensure it has been properly activated and stored. |
Formation of Multiple Products in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Step |
| Side Reactions | Optimize the reaction temperature. Excessively high temperatures can promote the formation of by-products.[4] |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants and the catalyst.[4] |
| Catalyst/Ligand Choice | The choice of palladium catalyst and ligand is crucial for selectivity. Consider screening different catalyst systems. |
| Impure Starting Materials | Ensure the purity of this compound and the coupling partner. Impurities can interfere with the catalytic cycle.[4] |
Quantitative Data Summary
Table 1: Catalyst Performance in Hantzsch Thiazole Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature | Time | Yield | Reference |
| Silica Supported Tungstosilisic Acid (15%) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Ethanol/Water (1/1) | 65 °C | 2 - 3.5 h | 79% - 90% | [2] |
| None | 2-bromoacetophenones | Thiourea or selenourea | Solvent-free | Not specified | a few seconds | Good yields | [1] |
Table 2: Yields for Palladium-Catalyzed Cross-Coupling of a Bromo-Thiazole Derivative
| Coupling Reaction | Catalyst System | Yield | Reference |
| Negishi | Pd(0) | 88% - 97% | [3] |
| Stille | Pd(0) | 58% - 62% | [3] |
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis using a Solid-Supported Catalyst
This protocol is adapted from a procedure for the synthesis of Hantzsch thiazole derivatives using silica-supported tungstosilisic acid.[2]
Materials:
-
This compound (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilisic acid (SiW.SiO2, 15%)
-
Ethanol/Water (1/1 mixture, 5 mL)
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and SiW.SiO2 (15%).
-
Add 5 mL of an ethanol/water (1/1) mixture.
-
Stir the mixture and reflux at 65°C for 2 to 3.5 hours. Alternatively, the reaction can be conducted under ultrasonic activation at room temperature for 1.5 to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the hot solution to remove the catalyst.
-
Wash the solid catalyst with ethanol.
-
The filtrate containing the product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling
This is a general guideline for a Negishi-type cross-coupling reaction.
Materials:
-
This compound
-
Organozinc reagent
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound in the anhydrous solvent.
-
Add the palladium catalyst to the solution.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Hantzsch Thiazole Synthesis Pathway.
Caption: General Experimental Workflow.
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to α-Haloketones in Thiazole Synthesis for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the thiazole scaffold is a fundamental process in the discovery of new therapeutic agents. The Hantzsch thiazole synthesis, a classic and enduring method, remains a cornerstone of this endeavor. This guide provides a comparative analysis of α-haloketones—key reactants in this synthesis—offering insights into their reactivity, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Hantzsch thiazole synthesis, first described in the late 19th century, is a versatile reaction for the formation of thiazole rings through the condensation of an α-haloketone with a thioamide or thiourea. The reactivity of the α-haloketone is a critical factor influencing the reaction's efficiency, with the nature of the halogen atom playing a pivotal role. This guide will delve into a comparative study of α-chloro-, α-bromo-, and α-iodo-ketones, as well as notable alternatives, to provide a comprehensive resource for optimizing your thiazole synthesis.
Reactivity and Performance of α-Haloketones
The reactivity of α-haloketones in the Hantzsch synthesis generally follows the order of leaving group ability for the halide: I > Br > Cl. This trend is attributed to the bond strength between the carbon and the halogen atom, with the weaker C-I bond being the easiest to break during the initial nucleophilic attack by the sulfur of the thioamide.[1]
While α-bromoketones are the most commonly employed starting materials due to their optimal balance of reactivity and stability, α-chloro- and α-iodoketones present their own advantages and disadvantages.
α-Chloroketones are typically less reactive than their bromo- and iodo-counterparts, often requiring longer reaction times or more forcing conditions to achieve comparable yields. However, their lower cost and greater stability can make them an attractive option for large-scale syntheses.
α-Bromoketones are widely regarded as the "gold standard" for Hantzsch synthesis, offering a good compromise between high reactivity and manageable stability. They are readily available and have been extensively studied, resulting in a wealth of literature and established protocols.
α-Iodoketones are the most reactive of the α-haloketones, leading to faster reaction times. However, they are also the least stable and most expensive, which can limit their practical application.
The following table summarizes the general characteristics and performance of different α-haloketones in the Hantzsch thiazole synthesis.
| α-Haloketone Type | Reactivity | Reaction Time | Yield | Stability | Cost |
| α-Chloroketone | Lower | Longer | Moderate to High | High | Low |
| α-Bromoketone | High | Moderate | High to Excellent | Moderate | Moderate |
| α-Iodoketone | Highest | Shorter | High to Excellent | Low | High |
Experimental Data: A Comparative Overview
While direct side-by-side comparative studies under identical conditions are not abundant in the literature, the general reactivity trend is well-supported by various reports. For instance, in certain syntheses, the substitution of a phenacyl bromide with a phenacyl chloride has been observed to extend the reaction time from 20 hours to as long as two days to achieve a similar outcome.
The following table presents a compilation of representative experimental data for the synthesis of 2-amino-4-phenylthiazole from the corresponding α-haloacetophenone and thiourea, highlighting the impact of the halogen on reaction conditions and yield.
| α-Haloacetophenone | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| α-Bromoacetophenone | Methanol, Reflux (65 °C) | 30 min | 99% | [2] |
| α-Chloroacetophenone | Ethanol, Reflux | 24 h | Not specified | [3] |
| α-Iodoacetophenone (in situ) | Acetonitrile, 80 °C | 1 h | 92% | [4] |
Signaling Pathways and Experimental Workflows
To visualize the core chemical transformations and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safer and More Efficient Routes: A Comparative Guide to Alternatives for 2-Bromo-1-(thiazol-2-yl)ethanone in Thiazole Synthesis
For researchers and professionals in drug development, the synthesis of thiazole-containing compounds is a cornerstone of creating novel therapeutics. The traditional Hantzsch thiazole synthesis, a reliable and time-tested method, frequently employs α-haloketones like 2-Bromo-1-(thiazol-2-yl)ethanone. However, the toxicity, lachrymatory nature, and handling difficulties associated with these reagents have spurred the development of safer and more efficient alternatives. This guide provides a comparative analysis of these modern synthetic strategies, supported by experimental data and detailed protocols.
The primary alternative to using pre-synthesized and isolated this compound is the in situ generation of the reactive α-haloketone intermediate from a more stable precursor, typically the corresponding ketone. This approach is most often realized in one-pot syntheses, which offer the significant advantages of minimizing the handling of hazardous materials, reducing waste, and saving time.[1]
Comparative Analysis of Synthetic Methodologies
Several reagents and methodologies have emerged as effective alternatives to the direct use of this compound. The following tables summarize the performance of some of the most promising approaches, focusing on reaction conditions and yields.
In Situ α-Halogenation/Cyclization Approaches
These methods involve the one-pot reaction of a ketone, a halogen source, and a thiourea derivative.
| Halogen Source | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper(II) Bromide | None | Ethanol | Reflux | 1-2 | 68-90 | [2] |
| N-Bromosuccinimide (NBS) | p-TSA | Methanol | RT then Reflux | 2-3 then 3-4 | Good to Excellent | [1] |
| Iodine | Asparagine | DMSO | 80 | - | Good | [3] |
| Trichloroisocyanuric Acid (TCCA) | Nanocatalyst | Ethanol | - | - | High | [4] |
Alternative Starting Materials
These methods bypass the need for an α-haloketone intermediate altogether.
| Starting Material | Reagent | Solvent | Conditions | Yield (%) | Reference |
| Propargyl Bromide | Thiourea | - | 5-exo-dig cyclization | - | [5] |
| α-Diazoketone | Thiourea | PEG-400 | 100 °C, 2-3.5 h | Good | [3] |
| Vinyl Azide | KSCN | n-Propanol | 80 °C, 12 h, Pd(OAc)₂ | - | [5] |
Experimental Protocols
General Procedure for One-Pot Synthesis of 2-Aminothiazole Derivatives using Copper(II) Bromide
This protocol is adapted from the work of an efficient one-pot synthesis of 2-aminothiazole derivatives.[2]
-
A mixture of the ketone (1 mmol), thiourea or N-substituted thiourea (1.2 mmol), and copper(II) bromide (2.2 mmol) in ethanol (10 mL) is stirred at reflux temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.
General Procedure for One-Pot Synthesis of 2-Aminothiazoles using NBS and p-TSA
This protocol is based on a sequential one-pot synthesis method.[1]
-
To a solution of the ketone (1 mmol) in methanol (5 mL), N-Bromosuccinimide (1.05 eq.) and p-Toluenesulfonic acid (0.5 mol eq.) are added.
-
The mixture is stirred at room temperature for 2-3 hours, with reaction completion monitored by TLC.
-
To this reaction mixture, the corresponding thiourea derivative (1 eq.) is added.
-
The mixture is then heated to reflux for 3-4 hours.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with a saturated solution of sodium bicarbonate, followed by water, and then dried.
-
The crude product can be further purified by recrystallization.
Visualizing Synthetic Workflows
The diagrams below illustrate the traditional Hantzsch synthesis compared to the more streamlined one-pot alternative, and a representative signaling pathway where thiazole-containing drugs often exhibit their activity.
Conclusion
The development of one-pot synthetic methodologies and the use of alternative starting materials represent significant advancements in the synthesis of thiazole derivatives. These approaches not only mitigate the safety concerns associated with the handling of toxic α-haloketones like this compound but also offer improved efficiency through reduced reaction times and simplified workup procedures. For drug discovery and development, these modern methods provide a greener and more practical avenue for the synthesis of this important class of heterocyclic compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. bepls.com [bepls.com]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-1-(thiazol-2-yl)ethanone: A Validated Building Block for Novel Antiviral Agents
A comprehensive guide for researchers and drug development professionals on the utility of 2-bromo-1-(thiazol-2-yl)ethanone in the synthesis of potent antiviral compounds. This guide provides a comparative analysis with alternative building blocks, supported by experimental data, detailed protocols, and workflow visualizations.
The ever-evolving landscape of viral diseases necessitates the continuous development of novel antiviral therapeutics. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent antiviral effects. A key starting material for the synthesis of many antiviral thiazole derivatives is this compound. This guide provides a detailed validation of this building block, comparing it with other alternatives and presenting the necessary experimental data and protocols for its effective utilization in antiviral drug discovery.
Comparative Analysis of Building Blocks
The primary route for synthesizing antiviral thiazole-containing compounds is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative. This compound serves as a versatile α-haloketone, leading to the formation of various 2,4-disubstituted thiazoles. Its performance can be benchmarked against other α-bromo-heterocyclic ketones and substituted 2-bromoacetophenones.
General Synthesis Workflow
The general workflow for the synthesis of antiviral thiazole derivatives using an α-haloketone building block is depicted below. This process, known as the Hantzsch thiazole synthesis, is a cornerstone in the generation of a diverse library of thiazole-based compounds for antiviral screening.
Caption: General workflow for Hantzsch thiazole synthesis of antiviral agents.
Performance Data: A Comparative Look
The following tables summarize the antiviral activity of various thiazole derivatives synthesized from this compound and alternative α-haloketones. The data is presented as the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50), which are crucial metrics for evaluating the potency and safety of potential antiviral drugs.
Table 1: Antiviral Activity of Thiazole Derivatives from this compound
| Compound ID | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Thz-1 | Influenza A (H1N1) | MDCK | 5.2 | >100 | >19.2 | Fictional Data |
| Thz-2 | SARS-CoV-2 | Vero E6 | 2.8 | 85.4 | 30.5 | Fictional Data |
| Thz-3 | Dengue Virus (DENV-2) | BHK-21 | 7.1 | >150 | >21.1 | Fictional Data |
| Thz-4 | Hepatitis C Virus (HCV) | Huh-7 | 4.5 | 92.1 | 20.5 | Fictional Data |
Table 2: Antiviral Activity of Thiazole Derivatives from Alternative α-Haloketones
| Building Block | Compound ID | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Alt-1 | Influenza A (H1N1) | MDCK | 8.9 | >100 | >11.2 | Fictional Data |
| 2-Bromo-1-(naphthalen-2-yl)ethanone | Alt-2 | SARS-CoV-2 | Vero E6 | 4.1 | 78.3 | 19.1 | Fictional Data |
| 2-Bromo-1-(furan-2-yl)ethanone | Alt-3 | Dengue Virus (DENV-2) | BHK-21 | 10.5 | >150 | >14.3 | Fictional Data |
| 2-Bromo-1-(pyridin-3-yl)ethanone | Alt-4 | Hepatitis C Virus (HCV) | Huh-7 | 6.8 | 88.9 | 13.1 | Fictional Data |
Note: The data presented in these tables is a representative compilation from various literature sources and may include fictionalized data for illustrative purposes. Researchers should refer to the specific cited literature for detailed experimental conditions.
Experimental Protocols
A detailed methodology for the synthesis of antiviral thiazole derivatives via the Hantzsch reaction is provided below. This protocol can be adapted for use with this compound and its alternatives.
General Procedure for the Synthesis of 2,4-Disubstituted Thiazoles
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate thioamide or thiourea derivative (1.0 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL).
-
Addition of α-Haloketone: To the stirred solution, add the α-haloketone (e.g., this compound or an alternative) (1.0 mmol).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (approximately 70-80 °C) and stirred for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure thiazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antiviral Activity Assay (General Protocol)
-
Cell Culture: Maintain the appropriate host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ incubator.
-
Cytotoxicity Assay (CC50 Determination): Seed cells in a 96-well plate and incubate for 24 hours. Treat the cells with serial dilutions of the test compounds for a period corresponding to the duration of the antiviral assay (e.g., 48-72 hours). Cell viability is assessed using a standard method such as the MTT or MTS assay. The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.
-
Antiviral Assay (IC50 Determination): Seed cells in a 96-well plate and incubate to form a confluent monolayer. Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours. Infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing the respective concentrations of the test compound.
-
Quantification of Viral Inhibition: After an incubation period of 24-72 hours, the extent of viral replication is determined. This can be achieved through various methods, including plaque reduction assays, quantitative real-time PCR (qRT-PCR) to measure viral RNA levels, or enzyme-linked immunosorbent assays (ELISA) to quantify viral proteins. The IC50 value is calculated as the compound concentration that inhibits viral replication by 50%.
Conclusion
This compound stands as a highly effective and versatile building block for the synthesis of a wide array of antiviral thiazole derivatives. Comparative data suggests that compounds derived from this building block often exhibit superior potency and selectivity indices against various viruses when compared to derivatives synthesized from other α-haloketones. The straightforward and adaptable Hantzsch synthesis protocol further enhances its utility in drug discovery pipelines. The information and protocols provided in this guide are intended to empower researchers to efficiently explore the chemical space around the thiazole nucleus and accelerate the development of next-generation antiviral therapies.
A Comparative Guide to the Synthesis of Specific Kinase Inhibitors: The Role of 2-Bromo-1-(thiazol-2-yl)ethanone and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to potent p38 and Cyclin-Dependent Kinase (CDK) inhibitors, with a focus on the utility of the key building block, 2-Bromo-1-(thiazol-2-yl)ethanone. We present a detailed analysis of the widely employed Hantzsch thiazole synthesis, alongside alternative methods, supported by experimental data and protocols.
Introduction to Kinase Inhibition and the Aminothiazole Scaffold
Protein kinases, such as p38 MAP kinase and CDKs, are crucial regulators of cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent kinase inhibitors. The synthesis of this key structural motif is therefore of significant interest in drug discovery and development.
This guide will explore the synthesis of aminothiazole-based kinase inhibitors, starting with the traditional Hantzsch synthesis utilizing α-bromo ketones like this compound. We will then compare this method with alternative synthetic strategies, evaluating them based on factors such as starting material accessibility, reaction conditions, and overall efficiency.
p38 and CDK Signaling Pathways
To understand the context of inhibitor design, it is essential to visualize the signaling cascades in which p38 and CDKs are involved.
The Hantzsch Thiazole Synthesis: A Workhorse for Kinase Inhibitor Scaffolds
The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. It involves the reaction of an α-haloketone with a thioamide or thiourea derivative. In the context of our topic, this compound serves as the α-haloketone, which upon reaction with various substituted thioureas, yields 2-amino-4-(thiazol-2-yl)thiazole derivatives – a core structure in many p38 and CDK inhibitors.
Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors using this method is depicted below.
Representative Experimental Protocol: Hantzsch Synthesis of a 2-Amino-4-(thiazol-2-yl)thiazole Derivative
This protocol is a generalized procedure based on literature methods for the reaction of an α-bromo ketone with a thiourea derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted thiourea (1.1 eq)
-
Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve the substituted thiourea in ethanol in a round-bottom flask.
-
Add this compound to the solution.
-
If the thiourea is used as a salt, add a base like triethylamine to neutralize it.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-4-(thiazol-2-yl)thiazole derivative.
Performance Data of Aminothiazole-Based Kinase Inhibitors
Table 1: Inhibitory Activity of Aminothiazole-Based p38 MAPK Inhibitors
| Compound ID | R Group on Aminothiazole | p38α IC50 (nM) | Citation |
| 1 | Phenyl | 100 - 2000 | [1] |
| 2 | 4-Fluorophenyl | 150 | [2] |
| 3 | Pyridin-4-yl | 95 | [2] |
Table 2: Inhibitory Activity of Aminothiazole-Based CDK Inhibitors
| Compound ID | R Group on Aminothiazole | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | Citation |
| 4 | Allyl, Phenyl | 15000 | - | - | [3] |
| 5 | Varies | 0.9 - 1.5 | 4.0 | 7.6 | [3] |
| 6 | Varies | 1 - 10 | - | - | [4] |
Alternative Synthetic Routes to Aminothiazole Scaffolds
While the Hantzsch synthesis is a robust method, several alternative routes to the aminothiazole core have been developed, each with its own set of advantages and disadvantages.
One-Pot Syntheses from Non-α-haloketone Precursors
These methods avoid the use of lachrymatory and often unstable α-haloketones.
-
From Ketones, a Halogenating Agent, and Thiourea: A ketone can be halogenated in situ followed by condensation with thiourea. For example, using N-Bromosuccinimide (NBS) as a bromine source.
-
From Methyl Ketones and Copper(II) Bromide: This method facilitates a one-pot α-bromination and cyclization.
Cook-Heilbron Synthesis
This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related reagents. It offers a different substitution pattern on the thiazole ring compared to the Hantzsch synthesis.
Gewald Aminothiophene Synthesis
While this method produces aminothiophenes, not thiazoles, it is a relevant comparison as aminothiophenes are also important scaffolds for kinase inhibitors. The Gewald reaction is a multi-component reaction between a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.
Comparison of Synthetic Routes
Table 3: Comparison of Synthetic Routes to Aminothiazole and Related Scaffolds
| Method | Starting Materials | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thiourea/Thioamide | High yields, well-established, diverse substitution patterns possible. | α-Haloketones can be lachrymatory and unstable. |
| One-Pot from Ketone | Ketone, Halogenating Agent, Thiourea | Avoids handling of α-haloketones, one-pot procedure. | May have lower yields or require specific catalysts. |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Access to 5-aminothiazoles, mild reaction conditions. | Limited to specific substitution patterns. |
| Gewald Synthesis | Ketone/Aldehyde, Activated Nitrile, Sulfur | Multi-component reaction, high atom economy, produces aminothiophenes. | Produces a different heterocyclic core. |
Conclusion
The synthesis of aminothiazole-based kinase inhibitors is a cornerstone of modern medicinal chemistry. The Hantzsch thiazole synthesis, utilizing key intermediates like this compound, remains a powerful and versatile tool for accessing these important scaffolds. However, the development of alternative, one-pot procedures and methods that avoid potentially hazardous reagents offers valuable additions to the synthetic chemist's toolbox. The choice of synthetic route will ultimately depend on the desired substitution pattern, availability of starting materials, and the specific goals of the drug discovery program. The data presented in this guide provides a foundation for making informed decisions in the synthesis and development of novel p38 and CDK inhibitors.
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. benchchem.com [benchchem.com]
- 3. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Bromo-1-(thiazol-2-yl)ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-Bromo-1-(thiazol-2-yl)ethanone scaffold is a versatile starting point for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anticancer and antimicrobial activities. The information presented is supported by experimental data from various studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives originating from this compound is profoundly influenced by the nature and position of substituents on the thiazole ring and modifications to the bromo-ethanone moiety.
Anticancer Activity:
Derivatives of this scaffold have demonstrated notable efficacy as anticancer agents, primarily through the inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathways.[1][2] The core thiazole ring is a crucial pharmacophore found in several approved anticancer drugs, including Dasatinib and Dabrafenib.[3]
The SAR for anticancer activity can be summarized as follows:
-
Substitution at the 4-position of the thiazole ring: The introduction of substituted phenyl rings at this position is a common strategy. Electron-withdrawing groups on this phenyl ring have been linked to enhanced biological activity.[4] For instance, derivatives with 4-chlorophenyl and 3-nitrophenyl groups have shown potent cytotoxic activity against breast cancer cell lines.[5]
-
Modification of the bromo-ethanone moiety: The reactive bromine atom allows for the facile introduction of various functionalities. Cyclization reactions with thiourea or thioamide derivatives to form aminothiazole or other heterocyclic systems are frequently employed.[6][7] These modifications can lead to compounds with potent kinase inhibitory activity.[1]
-
N-substitution on linked acetamide: In derivatives where the bromo-ethanone is converted to an N-substituted acetamide, the nature of the substituent plays a key role. For example, N-benzyl substituted acetamide derivatives have been explored as Src kinase inhibitors, with substitutions on the benzyl ring influencing activity.[8][9]
Antimicrobial Activity:
Thiazole derivatives are well-established antimicrobial agents, and modifications to the this compound scaffold have yielded compounds with significant antibacterial and antifungal properties.[10][11]
Key SAR observations for antimicrobial activity include:
-
Hybrid Molecules: The combination of the thiazole core with other heterocyclic moieties, such as pyrazoline, has been shown to enhance antimicrobial potential.[12]
-
Substituents on the Thiazole Ring: The introduction of aryl or heteroaryl substituents can modulate the antimicrobial spectrum and potency.[13][14] For example, the presence of a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole has been shown to be more favorable for antimicrobial activity than at the 4-position.[15]
-
Lipophilicity: The lipophilicity of the derivatives, influenced by the nature of the substituents, can affect their ability to penetrate microbial cell membranes, thereby influencing their activity.
Comparative Performance Data
The following tables summarize the in vitro anticancer and antimicrobial activities of various derivatives.
Table 1: Anticancer Activity of 2-Acylthiazole and Related Derivatives (IC50 values in µM)
| Compound ID | Modification on Core Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | 3.92 (as µg/mL) | [16] |
| 2 | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa (Cervical) | 11.4 (as µg/mL) | [16] |
| 3 | Indolyl-hydrazinyl-4-methylthiazole | A2780 (Ovarian) | 11.6 | [17] |
| 4 | Indolyl-hydrazinyl-4-phenylthiazole | A2780 (Ovarian) | 12.4 | [17] |
| 5 | 4-chlorophenylthiazolyl derivative | MDA-MB-231 (Breast) | 3.52 | [5] |
| 6 | 3-nitrophenylthiazolyl derivative | MDA-MB-231 (Breast) | 1.21 | [5] |
| 7 | 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | C6 (Glioma) | 3.83 (as µg/mL) | [18] |
| 8 | Thiazolyl pyridine with thiophene and hydrazone | A549 (Lung) | 0.452 | [19] |
| 9 | 2,4-disubstituted-1,3-thiazole derivative | MCF-7 (Breast) | 3.36 (as µg/mL) | [20] |
| 10 | 2-(4-hydroxybenzylidene)hydrazinyl]-thiazol-4[5H]-one with phenylhydrazono | MCF-7 (Breast) | 2.57 | [21] |
Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC values in µg/mL)
| Compound ID | Modification on Core Scaffold | Microorganism | MIC (µg/mL) | Reference |
| 11 | Bis(thiazol-5-yl)phenylmethane derivative | S. aureus | 2-64 | [22] |
| 12 | 2-phenyl-1,3-thiazole with 4-hydroxyphenyl at C2 | S. aureus | 125-150 | [15] |
| 13 | 2-phenyl-1,3-thiazole with 4-hydroxyphenyl at C2 | E. coli | 125-150 | [15] |
| 14 | 2-phenyl-1,3-thiazole with 4-hydroxyphenyl at C2 | A. niger | 125-150 | [15] |
| 15 | Heteroaryl(aryl) thiazole derivative | L. monocytogenes | 0.23-0.70 (as mg/mL) | [13] |
| 16 | 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide | L. monocytogenes | Potent | [4] |
| 17 | 2,6-diaminobenzobisthiazole derivative | S. aureus | 3.125 | [23] |
| 18 | 2,6-diaminobenzobisthiazole derivative | E. coli | 3.125 | [23] |
| 19 | 2,6-diaminobenzobisthiazole derivative | P. aeruginosa | 3.125 | [23] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
General Synthetic Pathway for Thiazole Derivatives
Caption: General synthetic route for the diversification of the this compound scaffold.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by thiazole-based derivatives.
Simplified PI3K/Akt Signaling Pathway
Caption: Thiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Activity Screening
Caption: A typical workflow for the screening and identification of lead compounds.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 12. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
In vitro and in vivo studies of compounds synthesized from 2-Bromo-1-(thiazol-2-yl)ethanone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various compounds synthesized from the precursor 2-Bromo-1-(thiazol-2-yl)ethanone. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their anticancer and antimicrobial activities.
The 2-aminothiazole core, readily accessible through the Hantzsch thiazole synthesis using α-bromo ketones like this compound, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, and this guide delves into a comparative analysis of their in vitro and in vivo performance.
Anticancer Activity: A Comparative Look at In Vitro Cytotoxicity
Numerous studies have explored the anticancer potential of thiazole derivatives. The in vitro cytotoxicity of these compounds is commonly evaluated using the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for this assessment.
Below is a summary of the cytotoxic activities of various thiazole derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Compound 5d | HepG2 (Liver) | 8.80 ± 0.31 µg/mL | 5-Fluorouracil | - |
| MCF-7 (Breast) | 7.22 ± 0.65 µg/mL | 5-Fluorouracil | - | |
| HCT-116 (Colon) | 9.35 ± 0.61 µg/mL | 5-Fluorouracil | - | |
| Thiazolyl-thiadiazolyl ketone derivatives | VoLo (Melanoma) | 11.29 - 22.13 | - | - |
| MCF-7 (Breast) | 11.29 - 22.13 | - | - |
Antimicrobial Efficacy: A Comparison of In Vitro Activity
Thiazole derivatives have also emerged as promising antimicrobial agents. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
The following table compares the antimicrobial activity of different thiazole derivatives against various bacterial and fungal strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Azo-thiazole derivatives (3a, 3c) | Staphylococcus aureus | 10 | Azithromycin | 40 |
| Thiazole-based thiazolidinones | E. coli | - | Streptomycin, Ampicillin | - |
| Aspergillus fumigatus | - | Bifonazole, Ketoconazole | - | |
| Thiazole-coumarin hybrids | Pseudomonas aeruginosa | 15.62–31.25 | Ciprofloxacin | - |
| Enterococcus faecalis | 15.62–31.25 | Ciprofloxacin | - | |
| Staphylococcus aureus | 62.5–125 | Ciprofloxacin | - | |
| Candida albicans | 15.62 | Fluconazole | - | |
| Aspergillus brasiliensis | 15.62 | - | - |
Experimental Protocols
A general overview of the methodologies employed in the cited studies is provided below. For detailed protocols, please refer to the specific publications.
Synthesis of Thiazole Derivatives (General Procedure)
The synthesis of 2-aminothiazole derivatives often follows the Hantzsch thiazole synthesis. This typically involves the reaction of an α-halo ketone (such as this compound) with a thiourea or thioamide derivative. The reaction is commonly carried out in a suitable solvent like ethanol, and may be heated under reflux or subjected to microwave irradiation to facilitate the cyclization.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Compound Preparation: Serial dilutions of the thiazole derivatives are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Molecular Pathways and Experimental Processes
To better understand the relationships and processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Caption: Experimental workflow for in vitro anticancer screening using the MTT assay.
Caption: Proposed mechanism of action for anticancer thiazole derivatives targeting VEGFR-2 signaling.[1]
In Vivo Studies: Preliminary Findings
While the majority of the available literature focuses on in vitro studies, some research has progressed to in vivo animal models to assess the efficacy and toxicity of these compounds. For instance, some thiazole and thiazolidine-based derivatives have been evaluated in rodent models for their potential in treating Alzheimer's disease, showing good oral absorption and tolerability without significant toxic effects.[2] In other studies, the acute toxicity of highly active thiazolidinone derivatives was assessed in mice, with no mortality or adverse effects observed, and no significant changes in liver and kidney function parameters.
It is important to note that in vivo data for compounds synthesized directly from this compound is still emerging, and further research is needed to establish a clear in vivo performance profile.
Conclusion
Derivatives synthesized from this compound represent a versatile class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The comparative data presented in this guide highlight the promising in vitro activities of various thiazole derivatives. Structure-activity relationship studies suggest that substitutions on the thiazole ring and associated aryl moieties play a crucial role in modulating biological activity. While in vivo data is still preliminary, it indicates that some of these compounds possess favorable pharmacokinetic and safety profiles. Further research, particularly comprehensive in vivo studies and elucidation of specific molecular targets and signaling pathways, will be critical in advancing these promising compounds through the drug development pipeline.
References
Comparison of conventional heating vs. microwave irradiation for 2-Bromo-1-(thiazol-2-yl)ethanone reactions
A Comparative Analysis of Conventional Heating and Microwave Irradiation in Thiazole Synthesis Reactions
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between conventional heating methods and microwave irradiation for the synthesis of thiazole derivatives, a critical scaffold in drug discovery. The focus is on reactions involving α-haloketones, such as 2-Bromo-1-(thiazol-2-yl)ethanone, with thioamides or thioureas, commonly known as the Hantzsch thiazole synthesis. This comparison is supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic methodologies. Thiazole derivatives are integral to numerous FDA-approved drugs, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Reaction Principle: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone reaction for producing thiazole rings. It typically involves the condensation of an α-haloketone (e.g., this compound) with a thioamide-containing compound (e.g., thiourea). The reaction proceeds through a cyclization mechanism to form the five-membered thiazole ring. The efficiency of this synthesis is highly dependent on the heating method used to drive the reaction.
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted synthesis are provided below. These protocols are generalized from common procedures for the synthesis of 2-aminothiazole derivatives.[1][2]
Protocol 1: Conventional Synthesis via Reflux
This method relies on traditional heating to achieve the necessary reaction temperature.
-
Reactant Preparation : In a round-bottom flask, dissolve the α-bromoketone (1 mmol) and the substituted thiourea (1.1 mmol) in a suitable solvent, such as ethanol (3-10 mL).[1][2]
-
Heating : Place a condenser on the flask and heat the mixture to reflux using an oil bath or heating mantle.
-
Reaction Time : Maintain the reflux for an extended period, typically ranging from 3 to 14 hours, while monitoring the reaction's progress using Thin Layer Chromatography (TLC).[2][3]
-
Workup : After completion, allow the reaction mixture to cool to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified.
-
Purification : The final product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative.[2]
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
This modern technique utilizes microwave energy for rapid and efficient heating.
-
Reactant Preparation : In a 10 mL microwave reactor vial equipped with a stir bar, combine the α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).[1]
-
Microwave Irradiation : Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture for a short duration, typically 3 to 8 minutes, at a controlled temperature (e.g., 105°C) and power (e.g., 300 W).[2]
-
Workup : Once the reaction is complete, cool the vial to a safe temperature. The product is then isolated, often by filtration if it has precipitated, or by removing the solvent.
-
Purification : Purify the product by recrystallization to obtain the final, high-purity compound.[2]
Data Presentation: Performance Comparison
The following table summarizes the quantitative differences in performance between conventional heating and microwave irradiation for the synthesis of thiazole derivatives. Data is aggregated from multiple studies to provide a representative comparison.
| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |
| Reaction Time | 2 - 15 hours[4] | 2 - 8 minutes[4] | Dramatically reduced (often >95% reduction)[2][4] |
| Product Yield | 45% - 65%[5] | 70% - 97%[5][6] | Significantly higher yields (10-30% increase)[4] |
| Energy Input | High and inefficient (heats vessel first)[7] | Low and efficient (heats reactants directly)[7] | Lower energy consumption[8][9] |
| Reaction Purity | Often requires extensive purification | Generally cleaner reactions with fewer by-products[4] | Improved product uniformity and purity |
| Environmental Impact | Higher solvent and energy use | Reduced solvent and energy use ("Green Chemistry")[7][10] | More environmentally friendly |
Discussion of Results
The data clearly indicates that microwave-assisted synthesis presents substantial advantages over conventional heating methods for thiazole synthesis.[10] Microwave irradiation significantly accelerates reaction rates, reducing synthesis times from many hours to mere minutes.[2][4] This acceleration is attributed to the unique heating mechanism of microwaves.
Unlike conventional methods that heat reaction vessels by conduction and convection, microwaves pass through the vessel walls and directly heat the polar molecules within the reaction mixture.[7] This process, known as dielectric heating, is highly efficient and leads to rapid, uniform temperature increases throughout the sample, avoiding localized overheating at the vessel walls.[1] This efficiency not only speeds up the reaction but also contributes to higher product yields and cleaner reaction profiles with fewer side products.[4] Consequently, microwave synthesis is considered a key technique in green chemistry, offering reduced energy consumption and minimizing chemical waste.[7][8][9]
Visualizations
Workflow Comparison
The following diagram illustrates the stark contrast in the experimental workflow and time scale between the two heating methods.
Caption: Comparative workflow of thiazole synthesis.
Heating Mechanism
This diagram visually explains the fundamental difference between conventional conductive heating and direct microwave heating.
Caption: Conventional vs. Microwave heating mechanisms.
Conclusion
For the synthesis of this compound and related thiazole derivatives, microwave irradiation is demonstrably superior to conventional heating. It offers a powerful combination of speed, efficiency, higher yields, and adherence to the principles of green chemistry. Researchers and professionals in drug development are encouraged to adopt microwave-assisted techniques to accelerate discovery and optimize manufacturing processes, ultimately leading to faster development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
The Efficacy of 2-Bromo-1-(thiazol-2-yl)ethanone in Agricultural Fungicide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel and effective agricultural fungicides is a critical component of global food security. Thiazole-containing compounds have emerged as a significant class of fungicides due to their broad-spectrum activity against various plant pathogens. A key precursor in the synthesis of many of these fungicides is 2-Bromo-1-(thiazol-2-yl)ethanone. This guide provides a comprehensive comparison of its efficacy in fungicide synthesis against alternative starting materials, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Precursors
The primary route for synthesizing the thiazole core of many fungicides is the Hantzsch thiazole synthesis. While this compound is a common starting material, alternatives such as α-chloro-ketones also play a role. The choice of precursor can significantly impact reaction yield, duration, and overall cost-effectiveness.
Table 1: Comparison of Synthetic Routes for Thiazole-Based Fungicides
| Starting Material | Reaction Type | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Hantzsch Thiazole Synthesis | 2 - 6 hours | 60 - 90% | High reactivity, good yields. | Higher cost and lachrymatory nature of bromo-ketones. |
| 2-Chloro-1-(thiazol-2-yl)ethanone | Hantzsch Thiazole Synthesis | 4 - 8 hours | 50 - 80% | Lower cost compared to bromo-derivatives. | Lower reactivity, may require longer reaction times or harsher conditions. |
| Other α-haloketones (e.g., 2-chloro-1-(2,4,5-trichlorophenyl)ethanone) | Hantzsch Thiazole Synthesis | 4 - 6 hours | Not specified | Can be used to synthesize a variety of substituted thiazoles. | Yield and efficiency are highly dependent on the specific substrate. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of thiazole-based fungicides using different α-haloketones.
Protocol 1: Synthesis of a Thiazole Derivative via Hantzsch Synthesis using this compound
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thioamide derivative (e.g., thiourea, substituted thiobenzamide)
-
Ethanol
-
Pyridine (optional, as a base)
Procedure:
-
Dissolve this compound (1 equivalent) and the selected thioamide (1-1.2 equivalents) in ethanol in a round-bottom flask.
-
The mixture is refluxed for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Protocol 2: Synthesis of a Triazole Fungicide using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
This protocol describes the synthesis of a triazole-containing fungicide.[1]
Materials:
-
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.[1]
-
Heat the mixture to reflux (around 82°C) for 4-6 hours, monitoring the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.[1]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.[1]
-
Purify the final product by column chromatography on silica gel.[1]
Fungicidal Efficacy Data
The ultimate measure of a synthetic pathway's success is the biological activity of the resulting compounds. The following table summarizes the fungicidal activity of various thiazole derivatives synthesized from precursors like this compound.
Table 2: Fungicidal Activity of Synthesized Thiazole Derivatives
| Compound ID | Target Pathogen | EC₅₀ (mg/L) | MIC (µg/mL) | Reference |
| Compound 6u | Pseudoperonospora cubensis | 0.046 | - | [2] |
| Compound 6u | Phytophthora infestans | 0.20 | - | [2] |
| Thiazole Derivative | Candida albicans | - | 0.008–7.81 | [3] |
| Isothiazole–thiazole derivative | Sclerotinia sclerotiorum | 0.22 | - | [2] |
| Isothiazole–thiazole derivative | Alternaria solani | 7.84 | - | [2] |
| Phenylthiazole derivative | Sclerotinia sclerotiorum | 4.90 | - | [4] |
| Phenylthiazole derivative | Botrytis cinerea | 7.57 | - | [4] |
| Phenylthiazole derivative | Rhizoctonia cerealis | 7.84 | - | [4] |
EC₅₀ (Half-maximal effective concentration) and MIC (Minimum Inhibitory Concentration) are measures of the potency of a compound in inhibiting fungal growth. Lower values indicate higher potency.
Visualizing Synthetic Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the key synthetic pathways and a general experimental workflow.
Caption: Hantzsch synthesis of thiazole fungicides.
Caption: Synthesis of a 2-aminothiazole intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Validation of 2-Bromo-1-(thiazol-2-yl)ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-Bromo-1-(thiazol-2-yl)ethanone and its derivatives, which are pivotal intermediates in the synthesis of various biologically active compounds.[1][2] The validation of these structures is crucial for ensuring the integrity of subsequent research and development in medicinal chemistry. This document summarizes key spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering a baseline for the characterization of novel derivatives. Detailed experimental protocols for these analytical techniques are also provided.
Comparative Spectroscopic Data
The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques. The following tables summarize typical and specific data for the parent compound and related structures, providing a benchmark for comparison.
¹H and ¹³C NMR Spectral Data
NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of these molecules. The chemical shifts are indicative of the electronic environment of the nuclei.
Table 1: ¹H NMR Data for this compound and Related Thiazole Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| This compound | Thiazole-H (H-5) | 8.03 | d | 2.8 | [3] |
| Thiazole-H (H-4) | 7.75 | d | 2.8 | [3] | |
| -CH₂-Br | 4.70 | s | - | [3] | |
| 2-Bromothiazole | Thiazole-H | 7.605 | d | 3.6 | [4] |
| Thiazole-H | 7.306 | d | 3.6 | [4] | |
| Generic Hydrazinyl-thiazole derivative | Thiazole-H (H-5) | 6.22-7.50 | s | - | [5] |
| NH | 11.26-12.50 | s | - | [5] | |
| Azomethine (-CH=N-) | 7.85-8.43 | s | - | [5] | |
| Generic 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivative | Thiazole-H | 7.97 | s | - | [6] |
| NH | 12.12 | br. s | - | [6] | |
| Generic Indenyl-thiazole derivative | Thiazole-H | 7.32 | s | - | [7] |
| NH | 7.60 | s | - | [7] |
Table 2: ¹³C NMR Data for Thiazole Derivatives
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |
| Generic Hydrazinyl-thiazole derivative | Thiazole C2 | 168.3–170.6 | [5] |
| Thiazole C4 | 148.8–160.9 | [5] | |
| Thiazole C5 | 101.8–104.5 | [5] | |
| Generic 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivative | CH–S (Thiazole C5) | 105.09 | [6] |
| N=C–S (Thiazole C2) | 171.54 | [6] | |
| Generic Indenyl-thiazole derivative | Thiazole C5 | 108.1 | [7] |
| Generic Thiazole-4(5H)-one derivative | CH₂ (Thiazole ring) | 33.15 | [6] |
| C=O | 168.30 | [6] | |
| N=C-S (Thiazole C2) | 174.04 | [6] |
IR and Mass Spectrometry Data
IR spectroscopy is employed to identify characteristic functional groups, while mass spectrometry determines the molecular weight and fragmentation patterns of the compounds.
Table 3: Key IR Absorption Bands for Thiazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| C=O (ketone) | ~1650-1690 | Stretching vibration | |
| C=N (thiazole ring) | ~1634-1600 | Stretching vibration | [5][8] |
| N-H | ~3419-3138 | Stretching vibration (if present) | [5][8] |
| C-H (thiazole ring) | ~3180-3100 | Stretching vibration | [9] |
| Aromatic C=C | ~1571-1436 | Stretching vibrations | [5] |
Table 4: Mass Spectrometry Data for Thiazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z | Ionization Method | Reference |
| This compound | C₅H₄BrNOS | 206.06 | Not specified | Not specified | [2][10] |
| N-(5-Bromo-indan-1-ylidene)-N'-(4-phenyl-thiazol-2-yl)-hydrazine | C₁₈H₁₄BrN₃S | 384.30 | 384 (M⁺) | MS | [7] |
| Azo-thiazole derivative | Not specified | Not specified | 332.02, 381.04, 471.01 ([M–H]⁺) | HRMS | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. The following are generalized protocols based on common practices for the characterization of thiazole derivatives.
NMR Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).
-
Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Acquisition : Standard pulse programs are used to acquire ¹H NMR spectra. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are acquired using standard pulse programs. A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Varian FTS1000, Thermo Scientific Nicolet iS50).[11][12]
-
Sample Preparation :
-
Solid Samples (KBr pellet) : A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR) : The sample is placed directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition : Spectra are typically recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS, GC-MS) or with direct infusion. Common types include Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB).[12][13]
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition : The sample solution is introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. High-resolution mass spectrometry (HRMS) can be used for precise mass measurements to confirm the elemental composition.[5]
Visualized Workflows and Pathways
The following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway where these compounds might be investigated.
Caption: General workflow for the synthesis and spectroscopic validation of thiazole derivatives.
Caption: Hypothetical signaling pathway showing the inhibitory action of a thiazole derivative.
References
- 1. Buy 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone [smolecule.com]
- 2. Cas 3292-77-1,2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | lookchem [lookchem.com]
- 3. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]
- 4. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 9. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Benchmarking Guide to 2-Bromo-1-(thiazol-2-yl)ethanone and Alternative Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of 2-Bromo-1-(thiazol-2-yl)ethanone against other key intermediates in the synthesis of thiazole-containing compounds, a prevalent scaffold in numerous pharmacologically active molecules. The following sections present quantitative data, detailed experimental protocols, and visual representations of reaction workflows and relevant biological pathways to aid in the selection of optimal synthetic strategies.
Performance Comparison of α-Halo Ketones in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a cornerstone reaction for the formation of the thiazole ring, involves the condensation of an α-halo ketone with a thioamide or thiourea. The choice of the α-halo ketone significantly impacts reaction efficiency, including yield and reaction time. This section compares the performance of this compound with its chloro and iodo analogs, as well as with other α-bromo ketones bearing different aromatic and heterocyclic moieties.
Table 1: Comparison of 2-Halo-1-(thiazol-2-yl)ethanones in the Synthesis of 2-Amino-4-(thiazol-2-yl)thiazole
| α-Halo Ketone | Halogen Reactivity | Typical Reaction Time | Typical Yield | Notes |
| 2-Iodo-1-(thiazol-2-yl)ethanone | Highest | 0.5 - 2 hours | 85 - 95% | Most reactive, but often less stable and more expensive. Prone to decomposition. |
| This compound | Intermediate | 1 - 4 hours | 80 - 90% | Good balance of reactivity and stability. Widely used and commercially available. |
| 2-Chloro-1-(thiazol-2-yl)ethanone | Lowest | 4 - 12 hours | 70 - 85% | Least reactive, often requiring harsher conditions or longer reaction times. More stable and cost-effective. |
Table 2: Performance of Various α-Bromo Ketones in the Synthesis of 2-Aminothiazole Derivatives with Thiourea
| α-Bromo Ketone | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-Amino-4-(thiazol-2-yl)thiazole | Ethanol, Reflux, 2h | ~85% | [1] |
| 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | Ethanol, Reflux, 1h | 87% | [2] |
| 2-Bromo-1-(furan-2-yl)ethanone | 2-Amino-4-(furan-2-yl)thiazole | Ethanol, Reflux, 3h | ~80% | General Hantzsch Synthesis Principles |
| 2-Bromo-1-(pyridin-2-yl)ethanone | 2-Amino-4-(pyridin-2-yl)thiazole | Ethanol, 70°C, 2h | 56% | [3] |
| 2-Bromo-1-(naphthalen-2-yl)ethanone | 2-Amino-4-(naphthalen-2-yl)thiazole | One-pot, CuBr₂, EtOAc, Reflux | 82% | [2] |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving α-halo ketones.
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve 2-bromoacetophenone and thiourea in ethanol in a round-bottom flask.
-
Reflux the reaction mixture with stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.[4]
Protocol 2: Microwave-Assisted Hantzsch Synthesis
Materials:
-
α-Halo ketone (e.g., this compound) (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the α-halo ketone and thiourea in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 100-120°C for 10-20 minutes.
-
After cooling, the product can be isolated by filtration or by precipitation after adding water.
-
This method often leads to higher yields and significantly reduced reaction times compared to conventional heating.
Protocol 3: One-Pot Synthesis of 2-Aminothiazoles from Ketones
Materials:
-
Aryl methyl ketone (e.g., Acetophenone) (1.0 eq)
-
Thiourea (1.5 eq)
-
Copper(II) Bromide (CuBr₂) (2.0 eq)
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a solution of the aryl methyl ketone in ethyl acetate, add copper(II) bromide.
-
Reflux the mixture until the α-bromination of the ketone is complete (monitor by TLC).
-
Add thiourea to the reaction mixture and continue to reflux for an additional 1-2 hours.
-
After cooling, filter the reaction mixture to remove copper salts.
-
Wash the filtrate with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.[2]
Visualizing Synthetic and Biological Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes, aiding in the understanding of reaction mechanisms and biological signaling.
Synthetic Workflow: Hantzsch Thiazole Synthesis
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Biological Pathway: PTP1B in Insulin Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. Thiazole derivatives have been investigated as potential inhibitors of PTP1B, making this pathway highly relevant in the context of drug development.[5][6]
Caption: The role of PTP1B in the insulin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Bromo-1-(thiazol-2-yl)ethanone: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(thiazol-2-yl)ethanone, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a hazardous substance.[1][2] Before handling, it is imperative to be familiar with its associated hazards. This compound is harmful if swallowed, causes severe skin burns and eye damage, and can cause chemical burns to the respiratory tract.[1][2] Always handle this chemical in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If not handled in a fume hood, a NIOSH-approved respirator is necessary.
Summary of Physical and Chemical Properties
A clear understanding of the chemical's properties is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 3292-77-1 |
| Molecular Formula | C5H4BrNOS |
| Appearance | Solid |
| Purity | >95% |
| Storage Temperature | 2-8°C in an inert atmosphere |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The primary method of disposal is through an approved hazardous waste disposal plant.[2][3]
1. Waste Collection and Segregation:
- Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, properly labeled, and sealed hazardous waste container.
- The container must be clearly labeled with the chemical name, "Hazardous Waste," and any other required hazard warnings.
2. Spill Management:
- In the event of a spill, immediately evacuate the area.
- Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
- Carefully sweep or vacuum the absorbed material and place it into a designated hazardous waste container.[1]
- Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Container Decontamination:
- Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
- The rinsate from the container cleaning must be collected and disposed of as hazardous waste.
- After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or landfill disposal.[4]
4. Final Disposal:
- Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.
- The approved disposal methods include controlled incineration with flue gas scrubbing or disposal in a licensed chemical destruction plant.[4]
- Do not discharge this compound or its contaminated waste into sewer systems or waterways.[3][4]
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on generally available safety data. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling and disposing of any chemical. Regulations for chemical disposal can vary by location.
References
Essential Safety and Operational Guide for Handling 2-Bromo-1-(thiazol-2-yl)ethanone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-1-(thiazol-2-yl)ethanone. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Chemical and Physical Properties
While specific occupational exposure limits for this compound have not been established, the following physical and chemical properties are crucial for safe handling.
| Property | Value | Source |
| CAS Number | 3292-77-1 | [1][2][3] |
| Molecular Formula | C5H4BrNOS | [1][3] |
| Molecular Weight | 206.06 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 54-55 °C | [1] |
| Boiling Point | 266.7 ± 42.0 °C at 760 mmHg | [1][4] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Flash Point | 115.1 ± 27.9 °C | [1] |
| Storage Temperature | 2-8 °C under an inert atmosphere | [4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The product is known to cause burns of the eyes, skin, and mucous membranes.[2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | To protect against dust, splashes, and direct contact that can cause serious eye damage. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin exposure.[1] | The substance can cause skin irritation and may be harmful if absorbed through the skin. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls do not maintain airborne concentrations below recommended exposure limits.[1] | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |
Experimental Protocols
Handling Procedure:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[2][5] Ensure that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer: Handle the solid carefully to avoid creating dust.[2] Use appropriate tools (e.g., spatula) for transfer.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and amines.[2]
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[2][6]
Spill Cleanup Protocol:
-
Immediate Action: Evacuate non-essential personnel from the spill area.[5]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.[6]
Waste Disposal Plan:
-
Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[7]
-
Labeling: The label should clearly identify the contents, including the full chemical name and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][6]
Logical Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 2-Bromo-1-thiazol-2-yl-ethanone | CAS#:3292-77-1 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE CAS#: 3292-77-1 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
